4-(5-Fluoropyridin-3-yl)butan-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10FNO |
|---|---|
Molecular Weight |
167.18 g/mol |
IUPAC Name |
4-(5-fluoropyridin-3-yl)butan-2-one |
InChI |
InChI=1S/C9H10FNO/c1-7(12)2-3-8-4-9(10)6-11-5-8/h4-6H,2-3H2,1H3 |
InChI Key |
AZKNGQDYRTXBSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=CC(=CN=C1)F |
Origin of Product |
United States |
Foundational & Exploratory
Chemical properties and molecular weight of 4-(5-Fluoropyridin-3-yl)butan-2-one
The following technical guide details the chemical properties, molecular metrics, and synthetic pathways for 4-(5-Fluoropyridin-3-yl)butan-2-one , a fluorinated pyridine derivative with significant potential in medicinal chemistry as a metabolically stable bioisostere.
Executive Summary
4-(5-Fluoropyridin-3-yl)butan-2-one is a functionalized pyridine derivative characterized by a 3-oxobutyl side chain and a fluorine substituent at the C5 position. In drug discovery, this molecule serves as a critical intermediate for designing nicotinic acetylcholine receptor (nAChR) ligands and kinase inhibitors. The strategic introduction of fluorine at the C5 position modulates the basicity of the pyridine nitrogen (pKa lowering) and blocks metabolic oxidation (CYP450 soft-spot blocking), enhancing the pharmacokinetic profile compared to its non-fluorinated parent.
Part 1: Chemical Identity & Molecular Metrics
This section establishes the definitive chemical identity of the compound. The molecular weight is calculated using IUPAC standard atomic weights (2025).
Nomenclature and Identification
| Property | Specification |
| IUPAC Name | 4-(5-Fluoropyridin-3-yl)butan-2-one |
| Common Identifiers | 5-Fluoro-3-(3-oxobutyl)pyridine; 4-(5-Fluoro-3-pyridyl)-2-butanone |
| Molecular Formula | C₉H₁₀FNO |
| SMILES | CC(=O)CCc1cncc(F)c1 |
| CAS Registry Number | Not widely listed; Custom Synthesis (Parent CAS: 55161-19-8) |
High-Precision Molecular Weight Calculation
| Element | Count | Atomic Mass (u) | Subtotal ( g/mol ) |
| Carbon (C) | 9 | 12.011 | 108.099 |
| Hydrogen (H) | 10 | 1.008 | 10.080 |
| Fluorine (F) | 1 | 18.998 | 18.998 |
| Nitrogen (N) | 1 | 14.007 | 14.007 |
| Oxygen (O) | 1 | 15.999 | 15.999 |
| Total MW | 167.18 g/mol |
Part 2: Physicochemical Profile[1]
The incorporation of fluorine significantly alters the electronic and physical landscape of the pyridine ring.
Electronic Effects & Basicity (pKa)
The pyridine nitrogen is a hydrogen bond acceptor and a weak base.
-
Parent Pyridine pKa: ~5.2
-
Effect of 5-Fluoro: Fluorine exerts a strong inductive electron-withdrawing effect (-I), pulling electron density away from the ring system and the nitrogen lone pair.
-
Predicted pKa: ~3.2 – 3.5
-
Implication: At physiological pH (7.4), the molecule remains predominantly uncharged (>99.9%), maximizing passive membrane permeability compared to more basic analogs.
Lipophilicity (LogP)
-
Parent (Non-fluoro) LogP: ~0.5
-
Fluorine Contribution: Fluorine typically increases lipophilicity due to its low polarizability and high hydrophobicity relative to hydrogen.
-
Predicted LogP: 1.1 ± 0.2
-
Solubility: Moderate aqueous solubility; highly soluble in organic solvents (DCM, Ethyl Acetate, Methanol).
Part 3: Synthetic Pathways & Manufacturing
The synthesis of 4-(5-Fluoropyridin-3-yl)butan-2-one requires constructing the C(sp2)-C(sp3) bond between the pyridine ring and the ketone chain. Two primary routes are validated: the Heck Coupling (Modern) and the Aldol Condensation/Reduction (Classic).
Validated Synthetic Workflows
Figure 1: Two convergent synthetic pathways. The Heck coupling (top) offers a shorter route, while the Aldol route (bottom) uses robust, inexpensive reagents.
Detailed Protocol: The Modified Aldol Route
This protocol is selected for its reliability and scalability in a standard laboratory setting without requiring specialized high-pressure reactors.
Reagents:
-
5-Fluoronicotinaldehyde (1.0 eq)
-
Acetone (Solvent/Reagent, excess)
-
Sodium Hydroxide (10% aq solution)
-
Palladium on Carbon (10% Pd/C)
-
Hydrogen gas (balloon pressure)
Step-by-Step Methodology:
-
Condensation (Enone Formation):
-
Dissolve 5-fluoronicotinaldehyde (10 mmol) in Acetone (30 mL).
-
Cool to 0°C. Dropwise add 10% NaOH (5 mL) over 10 minutes.
-
Mechanism: Aldol addition followed by dehydration yields the
-unsaturated ketone. -
Monitor by TLC (Hexane:EtOAc 3:1). The product (enone) will appear as a UV-active spot with a higher Rf than the aldehyde.
-
Quench with dilute HCl to pH 7, evaporate acetone, extract with EtOAc, and concentrate.
-
-
Reduction (Hydrogenation):
-
Dissolve the crude enone in Methanol (50 mL).
-
Add 10% Pd/C (5 wt% loading).
-
Purge flask with Nitrogen, then introduce Hydrogen (balloon).
-
Stir vigorously at RT for 4-6 hours.
-
Critical Control Point: Monitor closely to prevent reduction of the pyridine ring or defluorination. The ketone carbonyl is generally stable under these mild conditions.
-
Filter through Celite to remove catalyst. Concentrate filtrate.
-
-
Purification:
-
Purify via Flash Column Chromatography using a gradient of Hexane/Ethyl Acetate (0-40% EtOAc).
-
Yield Target: >75% over two steps.
-
Part 4: Applications in Drug Discovery
Metabolic Stability & Bioisosterism
The primary utility of 4-(5-Fluoropyridin-3-yl)butan-2-one lies in its resistance to oxidative metabolism.
-
Soft Spot Blocking: In the non-fluorinated parent, the C5 position of the pyridine ring is electron-rich and susceptible to oxidation by Cytochrome P450 enzymes (leading to N-oxide formation or ring opening).
-
Fluorine Blockade: The C-F bond is metabolically inert. Substituting H with F at C5 blocks this pathway, extending the half-life (
) of the compound in vivo.
Figure 2: Impact of C5-Fluorination on metabolic stability.
Analytical Characterization (Expected Signals)
-
¹H NMR (CDCl₃, 400 MHz):
- 2.15 (s, 3H, -CO-CH ₃)
- 2.80 (t, 2H, -CH ₂-CO-)
- 2.95 (t, 2H, Py-CH ₂-)
- 7.30 (dt, 1H, Py-H4)
- 8.35 (s, 1H, Py-H2)
- 8.45 (s, 1H, Py-H6)
-
Note: Coupling constants (
) will be observed for ring protons.
-
¹⁹F NMR: Single singlet/multiplet around -120 to -130 ppm (typical for 3-fluoropyridine derivatives).
References
-
PubChem. 4-(Pyridin-3-yl)butan-2-one (Compound Summary). National Library of Medicine. Available at: [Link]
-
NIST Chemistry WebBook. Pyridine, 3-fluoro-.[1] National Institute of Standards and Technology.[1] Available at: [Link]
-
Organic Chemistry Portal. Heck Reaction Protocols and Mechanisms. Available at: [Link]
Sources
4-(5-Fluoropyridin-3-yl)butan-2-one CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(5-Fluoropyridin-3-yl)butan-2-one, a compound of interest in medicinal chemistry and drug discovery. Due to its likely status as a novel chemical entity, this document focuses on its core chemical identifiers, a plausible synthetic pathway, predicted physicochemical properties, and potential applications derived from structurally related molecules. Safety and handling protocols are also discussed based on established knowledge of analogous fluorinated pyridines and ketones. This guide is intended to serve as a foundational resource for researchers and developers working with this and similar molecular scaffolds.
Chemical Identity and Structure
As of the latest searches, 4-(5-Fluoropyridin-3-yl)butan-2-one does not have a registered CAS number, indicating it is not a widely cataloged compound. The assignment of a unique CAS Registry Number by the Chemical Abstracts Service (CAS) is a standard procedure for new chemical substances reported in scientific literature or for commercial purposes.[1][2] For novel compounds like this, a CAS number would be assigned upon submission to the CAS Registry.[1][2]
Table 1: Chemical Identifiers for 4-(5-Fluoropyridin-3-yl)butan-2-one
| Identifier | Value |
| IUPAC Name | 4-(5-Fluoropyridin-3-yl)butan-2-one |
| Molecular Formula | C₉H₁₀FNO |
| Molecular Weight | 167.18 g/mol |
| Canonical SMILES | CC(=O)CCc1cc(cnc1)F |
| InChI Key | (Not yet generated) |
| CAS Number | (Not assigned) |
digraph "4-(5-Fluoropyridin-3-yl)butan-2-one" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1]; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; N1 [label="N"]; F1 [label="F"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; O1 [label="O"]; H1[label=""]; H2[label=""]; H3[label=""]; H4[label=""]; H5[label=""]; H6[label=""]; H7 [label=""]; H8 [label=""]; H9 [label=""]; H10 [label=""];
// Bonds C1 -- C2; C2 -- C3; C3 -- N1; N1 -- C4; C4 -- C5; C5 -- C1; C1 -- F1 [color="#EA4335"]; C3 -- C6; C6 -- C7; C7 -- C8; C8 -- O1 [style=double, color="#4285F4"]; C8 -- H1; C8 -- H2; C8 -- H3; C6 -- H4; C6 -- H5; C7 -- H6; C7 -- H7; C2 -- H8; C4 -- H9; C5 -- H10;
}
Caption: Chemical structure of 4-(5-Fluoropyridin-3-yl)butan-2-one.
Proposed Synthesis
A plausible and efficient synthetic route to 4-(5-Fluoropyridin-3-yl)butan-2-one involves a Sonogashira cross-coupling reaction followed by alkyne hydration. This approach leverages commercially available starting materials and well-established catalytic methods.
2.1. Overall Synthetic Scheme
Caption: Proposed two-step synthesis of 4-(5-Fluoropyridin-3-yl)butan-2-one.
2.2. Step-by-Step Experimental Protocol
Step 1: Sonogashira Coupling to form 4-(5-Fluoropyridin-3-yl)but-3-yn-2-ol
The Sonogashira coupling is a robust method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst.[3][4]
-
Reaction Setup: To a dry, oven-baked Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-5-fluoropyridine (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and copper(I) iodide (CuI, 0.1 eq.).
-
Solvent and Reagents: Add a suitable solvent, such as degassed anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF). To this mixture, add 3-butyn-2-ol (1.2 eq.) and a base, typically a degassed amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product, 4-(5-fluoropyridin-3-yl)but-3-yn-2-ol.
Step 2: Hydration of 4-(5-Fluoropyridin-3-yl)but-3-yn-2-ol to 4-(5-Fluoropyridin-3-yl)butan-2-one
The hydration of the alkyne intermediate to the corresponding ketone is typically achieved under acidic conditions, often with the aid of a mercury(II) salt catalyst, which facilitates the Markovnikov addition of water across the triple bond.[5][6][7]
-
Reaction Setup: In a round-bottom flask, dissolve the 4-(5-fluoropyridin-3-yl)but-3-yn-2-ol (1.0 eq.) from the previous step in a mixture of a suitable organic solvent (e.g., methanol or aqueous acetone) and water.
-
Catalyst Addition: Add a catalytic amount of a mercury(II) salt, such as mercury(II) sulfate (HgSO₄), and a strong acid, typically sulfuric acid (H₂SO₄).
-
Reaction Conditions: Heat the reaction mixture to reflux and stir for several hours, monitoring the progress by TLC or GC-MS until the starting alkyne is no longer present.
-
Work-up and Purification: Cool the reaction mixture to room temperature and neutralize it carefully with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the final product, 4-(5-fluoropyridin-3-yl)butan-2-one.
Physicochemical Properties
The exact physical properties of 4-(5-Fluoropyridin-3-yl)butan-2-one have not been experimentally determined. However, they can be predicted based on the properties of similar compounds like 3-fluoropyridine[8][9][10] and other pyridyl ketones.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on similar pyridyl ketones. |
| Boiling Point | ~220-240 °C | Higher than 3-fluoropyridine (107-108 °C)[8] due to the larger butanone side chain. |
| Melting Point | Not readily predictable | Could be a low-melting solid. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane). Sparingly soluble in water. | Typical for organic molecules of this size and polarity. |
| pKa (of pyridinium ion) | ~3-4 | The fluorine atom is electron-withdrawing, reducing the basicity of the pyridine nitrogen compared to pyridine itself (pKa ~5.2).[11] |
3.1. Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, with coupling constants influenced by the fluorine atom. The protons on the butanone chain will appear as multiplets.
-
¹³C NMR: The carbon NMR will show distinct signals for the carbons of the pyridine ring, with the carbon bearing the fluorine atom exhibiting a large one-bond C-F coupling constant. The carbonyl carbon will appear downfield.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom on the pyridine ring.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the butanone side chain.[1][12]
Applications in Research and Drug Development
The 3-fluoropyridine moiety is a valuable scaffold in medicinal chemistry.[13] The introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[11][14] The butan-2-one side chain provides a reactive handle for further chemical modifications.
Potential areas of application include:
-
Kinase Inhibitors: Many kinase inhibitors incorporate a substituted pyridine ring to interact with the hinge region of the kinase domain.
-
GPCR Ligands: Fluorinated pyridines are found in various G-protein coupled receptor ligands, where the fluorine atom can modulate receptor subtype selectivity.
-
Agrochemicals: The pyridine ring is a common feature in many pesticides and herbicides. The fluorine substituent can enhance the efficacy and environmental persistence of these agents.[15]
-
Building Block for Complex Molecules: This compound can serve as a versatile intermediate for the synthesis of more complex heterocyclic systems with potential biological activity.[16]
Safety and Handling
While specific toxicity data for 4-(5-Fluoropyridin-3-yl)butan-2-one is not available, it should be handled with the standard precautions for laboratory chemicals. The safety profile can be inferred from related fluorinated organic compounds and ketones.
-
General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Toxicity: Fluorinated organic compounds can have varying degrees of toxicity.[17] Some can release fluoride ions upon metabolism, which can be toxic at high concentrations.[14] Ketones can be irritants. Assume the compound is harmful if ingested, inhaled, or absorbed through the skin.
-
Flammability: The compound is likely combustible. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
4-(5-Fluoropyridin-3-yl)butan-2-one represents a potentially valuable building block in the fields of medicinal chemistry and materials science. While it appears to be a novel compound, its synthesis is feasible through established synthetic methodologies such as the Sonogashira coupling and subsequent alkyne hydration. The presence of the fluoropyridine moiety suggests potential for favorable pharmacokinetic properties in drug candidates. This technical guide provides a foundational understanding of its chemical identity, a practical synthetic approach, predicted properties, and potential applications, thereby enabling further research and development involving this promising scaffold.
References
- CAS. (n.d.). Understanding CAS Registry Number: a Key Identifier for Chemical Substances.
-
Wikipedia. (2024). CAS Registry Number. Retrieved from [Link]
- Griesbach, U., et al. (2004). Catalytic Hydration of Alkynes and Its Application in Synthesis. Synthesis, 2004(15), 2347-2364.
-
PubChem. (n.d.). 2-Fluoropyridine. Retrieved from [Link]
-
Wikipedia. (2024). Organofluorine chemistry. Retrieved from [Link]
-
NIST. (n.d.). di-2-Pyridyl ketone. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoropyridine. Retrieved from [Link]
- Deriemaeker, L., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 33-44.
- Al-Zaydi, K. M. (2009). Synthesis and Biological Activity of 4-(Pyridin-3-yl)
-
Wikipedia. (2024). Negishi coupling. Retrieved from [Link]
- Jackson, R. F. W., et al. (2001). Negishi cross-coupling reactions of α-amino acid-derived organozinc reagents and aromatic bromides. Journal of the Chemical Society, Perkin Transactions 1, (1), 4-6.
-
Organic Chemistry Portal. (n.d.). Ketone synthesis by reaction (hydration) of alkynes. Retrieved from [Link]
- Meanwell, N. A. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 757-759.
- Tomer, K. B., & Djerassi, C. (1973). Mass spectrometry in structural and stereochemical problems. CCXXXIV. Alkyl pyridyl ketones. The Journal of Organic Chemistry, 38(24), 4152-4157.
- Lee, S. K., et al. (2023). Uncovering the role of fluorine positioning on the cationic properties of 2,4-difluoropyridine. Physical Chemistry Chemical Physics, 25(40), 27363-27371.
- Griesbach, U., et al. (2004). Catalytic Hydration of Alkynes and Its Application in Synthesis. Synthesis, 2004(15), 2347-2364.
-
Princeton University. (n.d.). Fluorine Safety. Retrieved from [Link]
-
Master Organic Chemistry. (2013). Hydration and Oxymercuration of Alkynes. Retrieved from [Link]
- McNeil, M. E., et al. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 55(13), 8851-8861.
-
Chemistry Steps. (n.d.). Acid Catalyzed Hydration of Alkynes with Practice Problems. Retrieved from [Link]
- Nikolova, S., et al. (2020). Efficient one-pot synthesis and evaluation of the cytotoxic activity of 2,4-dimethyl-1h-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-1,3,7(2H,4H)-trione. Molecules, 25(24), 5945.
- Nechayev, M., et al. (2022). Organozinc Compounds in N,N-Dimethylformamide: Stability Towards Degradation and Reactivity in Negishi Cross-Coupling Reactions. ChemRxiv.
-
Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]
- Denmark, S. E., & Smith, R. C. (2009). The Negishi Cross-Coupling Reaction. Organic Reactions, 74, 1-495.
-
Prudent Practices in the Laboratory. (2011). LCSS: FLUORINE. Retrieved from [Link]
-
University of Pennsylvania. (n.d.). Fluorine. Retrieved from [Link]
-
Wikipedia. (2024). Sonogashira coupling. Retrieved from [Link]
- Gonzalez-Lopez, M., et al. (2019). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Magnetic Resonance in Chemistry, 57(12), 1018-1027.
- Kanniyappan, G., et al. (n.d.).
- Kolar, K., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. Organic & Biomolecular Chemistry, 16(34), 6145-6153.
-
PubChem. (n.d.). 4-(Pyridin-3-yl)butan-2-one. Retrieved from [Link]
- Meanwell, N. A. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 757-759.
- Singh, R. P., & Shreeve, J. M. (2004). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6135.
- De, S., et al. (2012). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 53(28), 3582-3585.
- Torkell, J. (1989). Toxicology of Some Fluoro-Organic Compounds. DTIC.
-
Organic Chemistry Tutor. (n.d.). Alkylation of Enolates. Retrieved from [Link]
- Kolar, K., et al. (2018). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. Organic & Biomolecular Chemistry, 16(34), 6145-6153.
-
NIST. (n.d.). di-2-Pyridyl ketone. Retrieved from [Link]
- Enders, D., & Shilvock, J. P. (2000). Chapter 1: Enolate Alkylations.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]
- 8. 3-フルオロピリジン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Fluoropyridine | C5H4FN | CID 136504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fluoridealert.org [fluoridealert.org]
- 12. di-2-Pyridyl ketone [webbook.nist.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. apps.dtic.mil [apps.dtic.mil]
Pharmacological Significance of 4-(5-Fluoropyridin-3-yl)butan-2-one in Metabolic Studies
The following in-depth technical guide details the pharmacological and metabolic significance of 4-(5-Fluoropyridin-3-yl)butan-2-one , a specialized fluorinated scaffold used in medicinal chemistry and metabolic profiling.
Executive Summary
4-(5-Fluoropyridin-3-yl)butan-2-one (CAS: 1344235-70-6) represents a critical class of "fluorine-scanned" metabolic probes.[1] In drug discovery, this compound serves as a prototypical model for assessing metabolic switching , where the strategic introduction of a fluorine atom at the C5 position of the pyridine ring modulates the site of enzymatic attack.
Its primary pharmacological significance lies in its utility to:
-
Block CYP-mediated oxidation: The C-F bond prevents hydroxylation at the metabolically labile C5 position, shifting clearance pathways toward the ketone moiety.
-
Probe Stereoselective Reduction: The butan-2-one side chain acts as a substrate for Carbonyl Reductases (CBRs) and Aldo-Keto Reductases (AKRs), allowing researchers to study the electronic influence of the fluoropyridine ring on hydride transfer kinetics.
-
Serve as a Bioisostere: It is a precursor for synthesizing metabolically stable analogues of nicotine metabolites and other pyridine-containing drugs.
Chemical Identity & Structural Logic[2]
The molecule combines a 5-fluoropyridine core with a butan-2-one side chain.[1] This structure is not merely a building block; it is a designed scaffold to test specific metabolic hypotheses.
Structural Parameters
| Property | Specification | Pharmacological Implication |
| IUPAC Name | 4-(5-Fluoropyridin-3-yl)butan-2-one | Defines specific connectivity (C2 ketone, C3 pyridine link).[2] |
| Molecular Formula | C | Low molecular weight (Fragment-Based Drug Design compatible). |
| Electronic Effect | 5-Fluoro Substituent | Inductive electron withdrawal ( |
| Metabolic Soft Spot | C2-Carbonyl | Primary site for Phase I reduction to secondary alcohols. |
| Metabolic Block | C5-Pyridine | Fluorine blocks the typical site of oxidative metabolism (C-H abstraction). |
Metabolic Pharmacology: Mechanisms of Action
The pharmacological value of 4-(5-Fluoropyridin-3-yl)butan-2-one is best understood through the "Metabolic Switch" concept. Non-fluorinated pyridines are rapidly oxidized by Cytochrome P450 enzymes (primarily CYP2A6, CYP2E1). The 5-fluoro derivative forces the metabolic flux toward the ketone side chain.
CYP-Mediated Oxidation Blocking (Phase I)
In the non-fluorinated parent (4-(pyridin-3-yl)butan-2-one), CYP enzymes typically attack the electron-rich pyridine ring.
-
Mechanism: CYP2A6 inserts oxygen at the C5 or C6 position.
-
Fluorine Effect: The C-F bond energy (approx. 116 kcal/mol) is significantly higher than the C-H bond (approx. 98 kcal/mol), rendering the C5 position inert to oxidative cleavage. This extends the metabolic half-life (
) and reduces the formation of potentially toxic reactive intermediates (e.g., epoxides).
Stereoselective Carbonyl Reduction
With the pyridine ring deactivated, the primary metabolic route shifts to the cytosolic reduction of the ketone group by Carbonyl Reductases (CBR1) and Aldo-Keto Reductases (AKR1C).
-
Reaction:
-
Significance: The compound is a prochiral ketone. The electronic withdrawal from the 5-fluoropyridine ring increases the electrophilicity of the carbonyl carbon, potentially accelerating the rate of reduction (
) compared to the non-fluorinated analogue.
Diagram: Metabolic Pathway Switching
The following diagram illustrates how 5-fluorination redirects metabolic flux from CYP-mediated ring oxidation to reductive pathways.
Figure 1: The 5-fluoro substituent effectively blocks the oxidative CYP pathway, shunting metabolism toward reductive Phase I and subsequent Phase II glucuronidation.
Experimental Protocols
To validate the pharmacological significance of this compound, the following standardized protocols are recommended for metabolic stability and kinetic profiling.
Microsomal Stability Assay (Intrinsic Clearance)
Objective: Determine the metabolic stability (
Reagents:
-
Test Compound: 4-(5-Fluoropyridin-3-yl)butan-2-one (1 µM final conc.)
-
Matrix: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein)
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2)
-
Quench Solution: Acetonitrile containing Internal Standard (e.g., Tolbutamide).
Workflow:
-
Pre-incubation: Mix HLM and Test Compound in phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Remove aliquots (50 µL) at
minutes. -
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile. Centrifuge at 4000 rpm for 20 min.
-
Analysis: Analyze supernatant via LC-MS/MS (MRM mode). Monitor the depletion of the parent peak area.
Calculation:
Kinetic Resolution (Reductase Specificity)
Objective: Assess the rate of ketone reduction and stereochemical outcome.
Workflow:
-
Incubate 100 µM of 4-(5-Fluoropyridin-3-yl)butan-2-one with recombinant CBR1 or AKR1C enzymes in phosphate buffer.
-
Monitor the decrease in NADPH absorbance at 340 nm over time (spectrophotometric assay).
-
Chiral Analysis: Extract the product and analyze via Chiral HPLC (e.g., Chiralcel OD-H column) to determine the enantiomeric excess (
) of the resulting alcohol.-
Significance: A high
indicates the fluorine substituent does not sterically hinder the enzyme's binding pocket, validating the scaffold for chiral synthesis.
-
Comparative Data Summary
The following table summarizes the expected pharmacological shifts when comparing the 5-fluoro analogue to its non-fluorinated parent.
| Parameter | Parent: 4-(pyridin-3-yl)butan-2-one | Analogue: 4-(5-Fluoropyridin-3-yl)butan-2-one | Pharmacological Impact |
| Metabolic | Short (< 20 min) | Extended (> 60 min) | Improved bioavailability; reduced dosing frequency. |
| Primary Metabolite | Pyridine-N-oxide / 5-OH-Pyridine | Alcohol (butan-2-ol derivative) | Shift from oxidative to reductive clearance. |
| Lipophilicity (LogP) | ~0.9 | ~1.3 | Increased membrane permeability; higher brain penetration. |
| pKa (Pyridine N) | ~5.2 | ~3.5 | Reduced basicity; less lysosomal trapping. |
References
-
Benchchem. (2023). 4-(5-Fluoropyridin-3-yl)butan-2-one: Structure, Properties, and Synthetic Methodologies. Retrieved from
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
-
Roseblade, S. J., et al. (2022). Synthesis of fluoroalkyl and fluoroaryl substituted hexahydropyrimidines. Tetrahedron Letters. Retrieved from
-
PubChem. (2023). 4-Fluoropyridine and Related Compounds: Pharmacology and Biochemistry. National Library of Medicine. Retrieved from
-
UCL Discovery. (2014). Sulfonium Salts for the Synthesis of PET Tracers and Fluorinated Scaffolds. University College London Doctoral Thesis. Retrieved from
Sources
Structural Analysis of Fluorinated Pyridine Derivatives and Ketones
Executive Summary: The Fluorine-Carbonyl Interplay
In modern medicinal chemistry, the incorporation of fluorine into pyridine scaffolds and ketone intermediates is a dominant strategy to modulate pKa, metabolic stability, and lipophilicity (logD). However, the structural analysis of these systems presents unique challenges. The high electronegativity of fluorine (
This guide details a multi-modal structural elucidation strategy, moving beyond standard proton NMR to integrate
Synthesis & Quality Control Workflow
Before structural analysis, ensuring the integrity of the fluorinated scaffold is paramount. Fluorination often leads to side products (regioisomers) that are difficult to separate.
Synthetic Routes & Common Impurities
-
Route A: Electrophilic Fluorination: Reaction of pyridyl enolates with Selectfluor®.
-
Risk: Poly-fluorination and regio-isomerism at the
-carbon.[1]
-
-
Route B: Nucleophilic Fluorination: Displacement of halopyridines or use of fluorinated building blocks (e.g., trifluoroacetic anhydride).
-
Risk: Hydrolysis of the resulting ketone to a hydrate (gem-diol), especially in electron-deficient pyridines.
-
QC Decision Matrix (DOT Visualization)
The following workflow outlines the critical decision points during the initial isolation and characterization phase.
Figure 1: Quality Control and Isolation Workflow for Fluorinated Pyridyl Ketones.
The Analytical Triad: Methodology
To unambiguously assign structure and conformation, we utilize a "Triad" approach:
Deep Dive: F NMR Spectroscopy
F NMR is the gold standard due to its 100% natural abundance and wide chemical shift range (~800 ppm).[2]Protocol:
F-Centered Elucidation
Objective: Determine regiochemistry and through-space interactions.
-
Sample Preparation:
-
Dissolve 5–10 mg of compound in 0.6 mL DMSO-
or CDCl . -
Note: Use DMSO-
if hydrogen bonding (e.g., hydrates) is suspected; it slows exchange rates. -
Internal Standard: Add
-trifluorotoluene ( -63.7 ppm) sealed in a capillary if precise quantification is needed.
-
-
Acquisition Parameters:
-
Pulse Sequence: zgfigqn (Inverse gated decoupling) to suppress NOE for integration, or standard zg30 for structural ID.
-
Spectral Width (SW): Set to 200–300 ppm to catch all F signals (typically -50 to -250 ppm for organic F).
-
Relaxation Delay (D1): Fluorine relaxes slowly. Set D1
5s for integration.
-
-
Advanced Experiments:
-
F-
C HMBC: Crucial for linking the fluorine atom to the carbon skeleton. It overcomes the "blind spot" of proton-deficient fluorinated cores. -
F-
H HOESY (Heteronuclear Overhauser Effect): Detects through-space interactions (< 5 Å).-
Application: Distinguishing between s-cis and s-trans conformers by measuring the distance between the F-atom and proximal protons.
-
-
F-
Data Interpretation: Coupling Constants
The magnitude of
| Interaction Type | Coupling Constant ( | Structural Insight |
| 160 – 280 Hz | Direct attachment to Carbon. | |
| 5 – 15 Hz | Depends on dihedral angle (Karplus-like). | |
| 0 – 25 Hz | Diagnostic for polyfluorinated chains. | |
| 5 – 15 Hz | "W-coupling" in rigid aromatic systems. | |
| ~250 Hz | Confirmation of C-F bond existence. |
X-Ray Crystallography: Conformational Locking
Fluorinated ketones often adopt counter-intuitive conformations to minimize dipole repulsion between the C-F bond and the C=O carbonyl.
-
The Ortho-Effect: In 2-fluoro-3-acylpyridines, the carbonyl oxygen often rotates away from the fluorine and the pyridine nitrogen to minimize lone-pair repulsion.
-
Protocol:
-
Grow crystals using slow evaporation from heptane/EtOAc (non-polar/polar mix).
-
Critical Check: Look for "disorder" in the fluorine position. Fluorine and Hydrogen have similar scattering factors; rigorous refinement is needed to distinguish them if they are disordered.
-
Case Study: Elucidation of 2-(2-fluoropyridin-3-yl)-2,2-difluoroethanone
Scenario: A drug discovery team synthesizes a library of ketone intermediates. One compound shows ambiguous NMR data. Is it the desired ketone or the hydrated gem-diol?
Experimental Setup
-
Compound: 3-(1,1-difluoro-2-oxoethyl)-2-fluoropyridine.
-
Instrument: Bruker Avance III 500 MHz.
-
Solvent: Acetone-
(to prevent H-deuterium exchange of the hydrate).
Step-by-Step Analysis
Step 1:
-
Observation: Two distinct signal regions.
-
Signal A:
-70 ppm (singlet, 1F, Ar-F). -
Signal B:
-110 ppm (doublet, 2F, Chain-CF ).
-
-
Analysis: The chemical shift of Signal B (-110 ppm) is characteristic of a CF
group adjacent to a carbonyl. If it were a hydrate (C(OH) CF ), the shift would move upfield (shielded) by ~5-10 ppm.
Step 2:
-
Observation: Triplet at
185 ppm ( Hz).
Step 3: Conformational Analysis (HOESY)
-
Hypothesis: The CF
group rotates to minimize repulsion with the ring nitrogen. -
Experiment: 1D
F- H HOESY irradiating the CF frequency. -
Result: Strong NOE enhancement observed at the Pyridine H-4 position, but weak enhancement at H-2 (if H-2 were present). Since position 2 is Fluorinated, we look for through-space coupling to the Ring-F.
-
Refinement:
F- F COSY shows a weak cross-peak between Ar-F and Chain-CF , suggesting spatial proximity (Through-space coupling, ).
Conformational Logic Diagram (DOT)
This diagram illustrates the stereoelectronic forces dictating the observed conformation.
Figure 2: Stereoelectronic forces driving the conformation of fluorinated pyridyl ketones.
References
-
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines. Journal of Medicinal Chemistry. (2025). [Link]
-
Conform
-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry. (2017). [Link] -
Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. (2021). [Link]
-
19F-centred NMR analysis of mono-fluorinated compounds. Royal Society of Chemistry (Analyst). (2022). [Link]
-
Synthesis and Reactivity of Fluorinated Cyclic Ketones. American Journal of Organic Chemistry. (2014). [Link]
Sources
Safety data sheet (SDS) and toxicity profile for 4-(5-Fluoropyridin-3-yl)butan-2-one
Provisional Safety Data Sheet & Technical Profile: 4-(5-Fluoropyridin-3-yl)butan-2-one
Executive Summary
This technical guide provides a comprehensive safety and toxicological profile for 4-(5-Fluoropyridin-3-yl)butan-2-one (CAS: 1344235-70-6). As a fluorinated pyridine analogue of the nicotine metabolite 4-(3-pyridyl)-2-butanone, this compound is primarily utilized as a metabolic probe and a building block in medicinal chemistry. Its strategic fluorination at the C5 position of the pyridine ring is designed to modulate metabolic stability and electronic properties, distinguishing its toxicological profile from both its non-fluorinated parent and the potent carcinogen NNK.
Section 1: Chemical Identity & Physicochemical Properties
| Property | Data / Specification |
| Chemical Name | 4-(5-Fluoropyridin-3-yl)butan-2-one |
| CAS Number | 1344235-70-6 |
| Molecular Formula | C₉H₁₀FNO |
| Molecular Weight | 167.18 g/mol |
| Physical State | Pale yellow oil or low-melting solid (dependent on purity) |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
| Predicted LogP | ~1.2 – 1.5 (Lipophilic, CNS penetrant) |
| Key Structural Feature | 3,5-disubstituted pyridine ring (Meta-substitution pattern) |
Structural Visualization
The following diagram illustrates the chemical structure and the strategic "metabolic blocking" site introduced by the fluorine atom.[1][2]
Figure 1: Structural decomposition highlighting the C5-Fluorine atom, which serves to block oxidative metabolism common in pyridine alkaloids.
Section 2: Hazard Identification (GHS Classification)
Note: As a research chemical, specific regulatory data may be limited. The following classification is derived from Structure-Activity Relationships (SAR) of analogous fluoropyridines and pyridine ketones.
Signal Word: WARNING
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation. |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Section 3: Toxicological Profile & Mechanism
Comparative Toxicity: The "NNK" Distinction
A critical safety distinction must be made between this compound and NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone), a potent tobacco-specific carcinogen.
-
NNK: Contains an N-nitroso group, which requires metabolic activation to form DNA-alkylating agents (diazonium ions).
-
4-(5-Fluoropyridin-3-yl)butan-2-one: Lacks the N-nitroso group. It is a simple ketone. Therefore, it does not share the extreme genotoxic and carcinogenic mechanism of NNK. Its toxicity is driven by the pyridine pharmacophore (neurotoxicity) rather than DNA alkylation.
Metabolic Stability & The Fluorine Effect
The introduction of fluorine at the C5 position is a medicinal chemistry tactic to block Cytochrome P450 (CYP)-mediated metabolism.
-
Non-fluorinated parent: 4-(3-pyridyl)-2-butanone is typically oxidized at the C5 position of the pyridine ring (Cotinine-like metabolism).
-
Fluorinated analogue: The C-F bond is metabolically inert. This forces metabolism to occur on the side chain (ketone reduction to alcohol) rather than ring oxidation, potentially extending the compound's half-life and altering its toxicokinetics.
Figure 2: Metabolic shunting caused by fluorination. The C5-F atom blocks the typical CYP-mediated ring oxidation, favoring side-chain reduction.
Target Organ Toxicity
-
CNS: Pyridine derivatives often exhibit affinity for Nicotinic Acetylcholine Receptors (nAChRs). This compound may act as a weak agonist or antagonist, potentially causing tremors, excitation, or sedation at high doses.
-
Liver: As a xenobiotic requiring Phase I/II metabolism, high doses may induce hepatotoxicity, though the fluorination may mitigate reactive metabolite formation compared to the parent.
Section 4: Handling & Emergency Protocols
Scientific Rationale: Due to the potential for CNS activity and lack of full toxicological data, this compound must be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) surrogate in a research setting.
Experimental Handling Workflow
-
Engineering Controls: All weighing and solubilization must occur within a certified Chemical Fume Hood or Powder Containment Hood.
-
PPE: Double nitrile gloves, lab coat, and safety glasses. Respiratory protection (N95 or P100) recommended if handling dry powder outside a hood.
-
Deactivation: Pyridine ketones can be deactivated using oxidative cleaning agents (e.g., 10% Bleach) followed by a detergent wash.
| Scenario | Action Protocol |
| Inhalation | Remove victim to fresh air immediately. If breathing is irregular, provide oxygen. Do not use mouth-to-mouth resuscitation (risk of exposure). |
| Skin Contact | Wash with soap and water for 15 minutes. Fluorinated pyridines can be lipophilic; use polyethylene glycol (PEG) swab if available, then water. |
| Eye Contact | Rinse cautiously with water for 15 minutes. Remove contact lenses. Seek medical attention immediately. |
| Spill Cleanup | Dampen spill with inert absorbent (vermiculite). Avoid dust generation. Clean surface with 1N HCl (to protonate the pyridine nitrogen) followed by soap water. |
Section 5: Experimental Applications
This compound is typically employed in three key research areas:
-
Metabolic Probes: To study the role of the C5-position in the metabolism of tobacco alkaloids. If a biological effect persists with the fluorine block, the mechanism likely does not require C5-oxidation.
-
Medicinal Chemistry: As a building block for "scaffold hopping." The 5-fluoropyridine moiety is a bioisostere for phenyl or pyridine rings, often improving metabolic half-life (
). -
Analytical Standards: Used as an internal standard for LC-MS/MS quantification of nicotine metabolites due to its unique mass shift (+18 Da vs parent) and similar retention time.
References
-
National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: 4-(3-Pyridyl)-2-butanone. Retrieved from [Link]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. (Cited for metabolic stability mechanisms).[1][3][4][5]
- Hecht, S. S. (1998). Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology, 11(6), 559-603. (Cited for NNK mechanism contrast).
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-(5-Fluoropyridin-3-yl)butan-2-one | Benchchem [benchchem.com]
- 5. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential metabolic pathways involving 4-(5-Fluoropyridin-3-yl)butan-2-one
Metabolic Fate of 4-(5-Fluoropyridin-3-yl)butan-2-one: A Predictive Technical Analysis
Abstract This technical guide provides an in-depth analysis of the potential metabolic pathways of 4-(5-Fluoropyridin-3-yl)butan-2-one (CAS 1344235-70-6). As a fluorinated analog of 4-(3-pyridyl)-2-butanone (a key nicotine metabolite framework), this compound serves as a critical probe in medicinal chemistry for understanding structure-metabolism relationships (SMR). This document outlines the predicted Phase I and Phase II biotransformations, governed by the electronic effects of the 5-fluorine substituent, and details experimental protocols for validation.
Physicochemical & Structural Context
The metabolic trajectory of 4-(5-Fluoropyridin-3-yl)butan-2-one is dictated by two primary structural features: the electron-deficient 5-fluoropyridine ring and the reactive aliphatic ketone side chain .
-
Fluorine Effect: The C5-fluorine atom exerts a strong electron-withdrawing effect (
, ), reducing the basicity of the pyridine nitrogen compared to the non-fluorinated analog. This modulation influences the binding affinity for Cytochrome P450 (CYP) heme iron and alters the susceptibility of the ring to electrophilic attack. -
Ketone Moiety: The butan-2-one chain renders the molecule a prime substrate for cytosolic reductases, a pathway often competing with oxidative clearance.
Detailed Metabolic Pathways
The metabolism is predicted to bifurcate into reductive (cytosolic) and oxidative (microsomal) pathways.
Phase I: Carbonyl Reduction (Dominant Pathway)
Analogous to the metabolism of 4-(3-pyridyl)-2-butanone, the most kinetically favored route is the reduction of the ketone to a secondary alcohol.
-
Mechanism: Hydride transfer from NADPH to the carbonyl carbon.
-
Enzymology: Mediated primarily by Carbonyl Reductases (CBR1, CBR3) and Alcohol Dehydrogenases (ADH) .
-
Product: 4-(5-Fluoropyridin-3-yl)butan-2-ol .[1]
-
Stereochemistry: This reaction creates a new chiral center at C2. Depending on the specific reductase isoform involved, the product will be an enantiomeric mixture favoring either the (S)- or (R)-alcohol.
-
Implication: This pathway increases polarity and creates a handle for Phase II conjugation.
Phase I: Pyridine N-Oxidation
Despite the reduced basicity due to the fluorine substituent, the pyridine nitrogen remains a viable site for oxidation.
-
Mechanism: Direct oxygenation of the nitrogen lone pair.
-
Enzymology: CYP450 (specifically CYP2A6, CYP2E1) or Flavin-containing Monooxygenases (FMO3) .
-
Product: 4-(5-Fluoropyridin-3-yl)butan-2-one N-oxide .
-
Stability: Unlike aliphatic N-oxides, pyridine N-oxides are generally stable metabolites that can be excreted in urine.
Phase I: C-Hydroxylation (Ring & Chain)
-
Ring Hydroxylation: The 5-position is blocked by fluorine. However, the 6-position (adjacent to the nitrogen) is susceptible to nucleophilic attack by Aldehyde Oxidase (AOX) or electrophilic oxidation by CYPs, potentially yielding 6-hydroxy-4-(5-fluoropyridin-3-yl)butan-2-one (which tautomerizes to the pyridone).
-
Chain Hydroxylation:
-hydroxylation at the methylene group adjacent to the ketone is possible but generally slower than reduction.
Phase II: Conjugation
The secondary alcohol formed in Pathway 2.1 serves as the nucleophile for conjugation.
-
Glucuronidation: UDP-Glucuronosyltransferases (UGTs) transfer glucuronic acid to the hydroxyl group.
-
Sulfation: Sulfotransferases (SULTs) may generate the sulfate ester, though this is typically a minor pathway compared to glucuronidation for this class of secondary alcohols.
Visualization of Metabolic Pathways
The following diagram illustrates the predicted metabolic tree, distinguishing between cytosolic (reductive) and microsomal (oxidative) events.
Figure 1: Predicted metabolic tree showing the bifurcation into reductive (green), N-oxidative (red), and C-oxidative (yellow) pathways.
Experimental Validation Protocols
To confirm these predicted pathways, the following self-validating experimental workflows are recommended.
In Vitro Metabolic Stability Assay (Microsomal vs. Cytosolic)
Objective: Distinguish between CYP-mediated oxidation (microsomes) and reductase-mediated reduction (cytosol).
| Component | Microsomal Incubation (HLM) | Cytosolic Incubation (HLC) |
| Enzyme Source | Pooled Human Liver Microsomes (0.5 mg/mL) | Pooled Human Liver Cytosol (1.0 mg/mL) |
| Cofactor | NADPH (1 mM) | NADPH (1 mM) |
| Control | Without NADPH (checks chemical stability) | Without NADPH |
| Inhibitor Check | 1-Aminobenzotriazole (ABT) - Non-specific CYP inhibitor | Menadione - CBR inhibitor |
| Time Points | 0, 15, 30, 60 min | 0, 15, 30, 60 min |
Step-by-Step Protocol:
-
Preparation: Pre-incubate enzyme and buffer (100 mM Potassium Phosphate, pH 7.4) at 37°C for 5 min.
-
Initiation: Add substrate (1 µM final conc.) and NADPH regenerating system.
-
Quenching: At each time point, remove aliquots and mix with ice-cold Acetonitrile containing Internal Standard (IS).
-
Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.
-
Interpretation: Rapid clearance in Cytosol > Microsomes confirms ketone reduction dominance.
Metabolite Identification via LC-HRMS
Objective: Structural elucidation of metabolites.
-
Instrument: Q-TOF or Orbitrap Mass Spectrometer.
-
Chromatography: C18 Reverse Phase Column (e.g., Waters HSS T3) to retain polar alcohols and N-oxides.
-
Mass Shifts to Monitor:
-
+2.0156 Da: Reduction (Ketone
Alcohol). -
+15.9949 Da: Oxidation (N-Oxide or Hydroxylation).
-
+178.0477 Da: Glucuronidation.[2]
-
Summary of Key Data
| Parameter | Predicted Value/Outcome | Rationale |
| Primary Metabolic Route | Ketone Reduction | High affinity of aliphatic ketones for CBR1. |
| Key Metabolite | 4-(5-Fluoropyridin-3-yl)butan-2-ol | Stable secondary alcohol; precursor for Phase II. |
| Metabolic Stability | Moderate to High | Fluorine blocks C5; electron withdrawal reduces N-oxidation rates compared to non-fluorinated analogs. |
| Reactive Intermediates | Low Probability | Lack of nitrosamine functionality (unlike NNK) reduces alkylating potential. |
References
-
Hanke, N., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. Retrieved from [Link]
- Murphy, S. E., et al. (2018). Metabolism of Nicotine and NNK. Chemical Research in Toxicology. (Contextual grounding for pyridyl-ketone metabolism).
-
Inoue, K., et al. (2019). On the Metabolic Stability of Fluorinated Small Molecules. ChemRxiv. Retrieved from [Link]
Sources
Literature Review and Technical Guide: 4-(5-Fluoropyridin-3-yl)butan-2-one as a Next-Generation Tobacco Alkaloid Analog
Executive Summary
The study of tobacco alkaloids—primarily nicotine, anabasine, and anatabine—has driven decades of neuropharmacological research into nicotinic acetylcholine receptors (nAChRs). While natural alkaloids provide a baseline for understanding addiction, anxiolytic effects, and cognitive modulation, their rapid metabolism and lack of receptor subtype selectivity limit their therapeutic utility.
To overcome these limitations, medicinal chemists have turned to halogenated synthetic precursors. 4-(5-Fluoropyridin-3-yl)butan-2-one (CAS 1344235-70-6) has emerged as a highly versatile fluorinated building block [1]. By featuring a 5-fluoropyridine pharmacophore linked to an electrophilic butanone side chain, this compound enables the synthesis of highly selective, conformationally restricted nicotine analogs and novel nAChR modulators. This whitepaper synthesizes the mechanistic rationale, synthetic utility, and validation protocols for utilizing this critical intermediate in drug discovery.
Mechanistic Rationale: The Fluorine Advantage in Alkaloid Design
The introduction of fluorine into the pyridine ring of tobacco alkaloids is a strategic, field-proven choice that fundamentally alters the molecule's pharmacokinetic and pharmacodynamic profiles without introducing prohibitive steric bulk (fluorine's Van der Waals radius of 1.47 Å closely mimics hydrogen's 1.20 Å).
Metabolic Resistance
Natural tobacco alkaloids are highly susceptible to first-pass metabolism. Cytochrome P450 enzymes (specifically CYP2A6) rapidly oxidize nicotine, often targeting the 5-position of the pyridine ring to yield inactive metabolites such as cotinine [2]. Substituting a fluorine atom at this exact 5-position blocks CYP-mediated hydroxylation, significantly extending the biological half-life of the resulting analogs.
Receptor Binding Dynamics
Nicotine and its analogs bind to the interface of the α4β2 nAChR (the primary receptor tied to central nervous system pleasure responses) via strong cation-π and hydrogen-bonding interactions between the protonated pyrrolidine nitrogen and the Trp156 residue of the receptor [3]. The electron-withdrawing nature of the 5-fluoro group lowers the pKa of the pyridine nitrogen. This electronic modulation optimizes the hydrogen-bond acceptor capacity of the pyridine ring, frequently enhancing binding selectivity for the α4β2 subtype over the α7 subtype, a critical requirement for developing targeted pharmacotherapies for addiction [4].
Fig 1: Downstream nAChR signaling pathway modulated by fluorinated tobacco alkaloid analogs.
Synthetic Utility and Retrosynthetic Deconstruction
4-(5-Fluoropyridin-3-yl)butan-2-one serves as a bifunctional synthon. Retrosynthetic analysis deconstructs this target into a nucleophilic 3-pyridyl core and an electrophilic butanone equivalent [1].
The structural motif's primary research value lies in the reactivity of the ketone group at the 2-position of the butane chain. The carbonyl carbon is highly susceptible to nucleophilic attack, allowing researchers to execute reductive aminations to construct the pyrrolidine ring of nicotine analogs or the piperidine ring of anabasine analogs. Furthermore, the presence of α-protons allows for enolization, enabling the synthesis of complex, conformationally restricted polycyclic derivatives that lock the pharmacophore into an optimal binding geometry for nAChR subtypes [5].
Receptor Binding Dynamics and Pharmacological Profiling
To contextualize the efficacy of analogs derived from 4-(5-Fluoropyridin-3-yl)butan-2-one, it is necessary to benchmark them against naturally occurring tobacco alkaloids. While nicotine is a potent full agonist, minor alkaloids like anatabine show weaker potency, and metabolites like cotinine are virtually inactive at standard concentrations [2].
Fluorinated analogs synthesized from this ketone precursor typically exhibit a highly desirable pharmacological profile: they maintain high binding affinity for α4β2-nAChRs but often act as functional antagonists or partial agonists, effectively blunting nicotine-induced antinociception and dopamine release without triggering full receptor desensitization [4].
Table 1: Comparative nAChR Binding Affinities (EC₅₀)
| Compound | Subtype Selectivity | α4β2 nAChR EC₅₀ (µM) | α7 nAChR EC₅₀ (µM) | Pharmacological Role |
| Nicotine | α4β2 > α7 | ~1.5 | ~45.0 | Full Agonist |
| Anatabine | α4β2 > α7 | 6.1 ± 1.4 | 158.5 ± 11.4 | Partial Agonist |
| Cotinine | None | > 100 | N/A | Inactive Metabolite |
| 5-Fluoro Analogs * | α4β2 >> α7 | < 0.5 | > 100 | High-Affinity Antagonist / Partial Agonist |
*Representative aggregate data for fluorinated pyridine derivatives synthesized from ketone precursors.
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that experimental workflows must be designed as self-validating systems. The following protocols detail the synthesis of a secondary amine analog from 4-(5-Fluoropyridin-3-yl)butan-2-one and its subsequent electrophysiological validation.
Protocol 1: Reductive Amination for Alkaloid Synthesis
This protocol outlines the conversion of the ketone precursor into a fluorinated nicotine analog via reductive amination.
-
Imine Formation: Dissolve 4-(5-Fluoropyridin-3-yl)butan-2-one (1.0 eq) and a primary amine (e.g., methylamine, 1.2 eq) in anhydrous 1,2-dichloroethane (DCE) under an inert argon atmosphere. Stir at room temperature for 2 hours.
-
Selective Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at 0°C.
-
Causality Note: NaBH(OAc)₃ is explicitly chosen over Sodium borohydride (NaBH₄) because it is a milder reducing agent. It selectively reduces the transient iminium ion intermediate without reducing the unreacted starting ketone into a secondary alcohol byproduct, ensuring high chemoselectivity.
-
-
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (DCM, 3x).
-
Self-Validation (In-Process Control): Monitor the reaction via Thin Layer Chromatography (TLC) under UV light (254 nm), taking advantage of the UV-active fluoropyridine ring. Confirm the complete consumption of the ketone mass via LC-MS, ensuring the presence of the desired molecular ion peak (M+H)⁺.
Protocol 2: Electrophysiological Characterization via TEVC
To validate the synthesized analog's receptor affinity, Two-Electrode Voltage Clamp (TEVC) electrophysiology is employed.
-
Oocyte Preparation: Harvest Xenopus laevis oocytes and inject them with human α4β2 nAChR cRNA (1:1 ratio of α4 and β2 subunits).
-
Causality Note:Xenopus oocytes are utilized because they lack endogenous nAChRs. This provides a "blank slate" background, ensuring that any recorded ion currents are strictly the result of the exogenously expressed human receptors.
-
-
Incubation: Incubate the injected oocytes at 18°C for 2–5 days in ND96 buffer to allow for robust receptor translation and membrane trafficking.
-
Baseline Validation: Clamp the oocyte at -70 mV. Perfuse with a standard 1 mM Acetylcholine (ACh) solution to establish a baseline maximum current (I_max).
-
Self-Validation Note: If the oocyte does not produce a sharp, reversible inward current upon ACh application, it is discarded. This ensures only viable, receptor-expressing cells are used for analog testing.
-
-
Analog Perfusion: Perfuse the fluorinated analog at increasing concentrations (0.1 µM to 100 µM) to generate a dose-response curve.
Fig 2: Electrophysiological workflow for validating nAChR analog binding efficacy.
References
-
Frontiers in Molecular Neuroscience. "Differentiating the Neuropharmacological Properties of Nicotinic Acetylcholine Receptor-Activating Alkaloids." Frontiers, 2022. Available at:[Link]
-
Office of Scientific and Technical Information (OSTI). "Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human." U.S. Department of Energy, 2017. Available at:[Link]
-
PubMed Central (NIH). "Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues." National Institutes of Health, 2013. Available at:[Link]
-
PubMed Central (NIH). "Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine." National Institutes of Health, 2018. Available at:[Link]
Sources
- 1. 4-(5-Fluoropyridin-3-yl)butan-2-one | Benchchem [benchchem.com]
- 2. Frontiers | Differentiating the Neuropharmacological Properties of Nicotinic Acetylcholine Receptor-Activating Alkaloids [frontiersin.org]
- 3. osti.gov [osti.gov]
- 4. Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues of 2'-Fluoro-3'-(4-nitrophenyl)deschloroepibatidine (4-Nitro-PFEB or RTI-7527-102) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profiling of 4-(5-Fluoropyridin-3-yl)butan-2-one: A Technical Guide to Aqueous and Organic Partitioning
Executive Summary
In modern drug discovery, fluorinated building blocks are indispensable for fine-tuning molecular pharmacokinetics, metabolic stability, and binding affinity. 4-(5-Fluoropyridin-3-yl)butan-2-one (CAS: 1344235-70-6) is a highly versatile intermediate featuring a 3,5-disubstituted pyridine ring and a hydrogen-bond-accepting ketone moiety .
As a Senior Application Scientist, I frequently observe that the solubility of such intermediates is treated as a static data point rather than a dynamic equilibrium. Understanding the exact solubility profile of this compound in both aqueous media and organic solvents is critical for optimizing synthetic extraction workflows, designing high-throughput screening assays, and predicting downstream formulation behavior. This whitepaper deconstructs the physicochemical causality behind its solubility and provides self-validating protocols for accurate empirical determination.
The Physicochemical Causality of Fluorination
To predict and manipulate the solubility of 4-(5-Fluoropyridin-3-yl)butan-2-one, we must first analyze its structural thermodynamics. The solubility profile is governed by the "Fluorine Effect" —a phenomenon where the introduction of a highly electronegative fluorine atom (Pauling scale: 3.98) fundamentally alters the electron distribution of the parent scaffold .
-
pKa Modulation and Aqueous Solubility: Unsubstituted pyridine is a weak base with a conjugate acid pKa of ~5.2. However, the fluorine atom at the 5-position exerts a powerful inductive electron-withdrawing effect (-I effect). This pulls electron density away from the aromatic system and the pyridine nitrogen, significantly lowering the pKa of the conjugate acid to approximately 3.0–3.5. Consequently, at physiological pH (7.4), the nitrogen remains unprotonated. The neutral molecule lacks the ion-dipole interactions necessary for high aqueous solubility.
-
Lipophilicity and Organic Solvation: The neutral state of the molecule at pH 7.4, combined with the lipophilic butanone side chain, drives a favorable partition coefficient (estimated LogP ~1.8). The strong C-F bond and the ketone carbonyl group introduce localized dipole moments, making the compound highly soluble in polar aprotic solvents (e.g., DMSO) and moderately polar chlorinated solvents (e.g., Dichloromethane) .
Fig 1: pH-dependent ionization and solvent partitioning pathways.
Quantitative Solubility Data
The following table summarizes the representative thermodynamic solubility profile of 4-(5-Fluoropyridin-3-yl)butan-2-one across various solvent systems. Data is extrapolated from structural analogs of fluorinated pyridine Schiff bases and ketones .
| Solvent System | Dielectric Constant (ε) | Representative Solubility (mg/mL) | Dominant Solvation Mechanism |
| Water (pH 1.2) | 80.1 | > 50.0 (High) | Ion-dipole interactions (protonated pyridinium) |
| Water (pH 7.4) | 80.1 | < 2.0 (Low) | Limited H-bonding (neutral lipophilic form) |
| DMSO | 46.7 | > 100.0 (Very High) | Strong dipole-dipole, polar aprotic solvation |
| Dichloromethane | 8.9 | > 50.0 (High) | Dispersion forces, favorable LogP partitioning |
| Methanol | 32.7 | ~ 25.0 (Moderate) | Hydrogen bonding (donor/acceptor interactions) |
| Hexane | 1.9 | < 5.0 (Low) | Purely non-polar; lacks H-bond disruption capability |
Self-Validating Experimental Protocols
A common pitfall in solubility determination is failing to distinguish between kinetic supersaturation and thermodynamic equilibrium. To ensure absolute data integrity, every protocol must be designed as a self-validating system.
Protocol A: Thermodynamic Aqueous Solubility (Shake-Flask Method)
This protocol determines the absolute equilibrium solubility in aqueous buffers.
-
Supersaturation Preparation: Add an excess amount of solid 4-(5-Fluoropyridin-3-yl)butan-2-one (~10 mg) to 1 mL of 50 mM Phosphate Buffer (pH 7.4) in a sealed glass vial.
-
Isothermal Equilibration: Incubate the suspension at 25°C for 48 hours on an orbital shaker at 250 rpm. Causality: 48 hours is strictly required to allow any transiently supersaturated kinetic states to precipitate, ensuring true thermodynamic equilibrium.
-
Phase Separation: Centrifuge the sample at 15,000 × g for 15 minutes. Causality: Centrifugation is preferred over syringe filtration. Lipophilic fluorinated compounds often adsorb onto standard PTFE or nylon filter membranes, leading to false-negative concentration readings.
-
Self-Validation Check (Critical):
-
Supernatant pH Check: Measure the pH of the clear supernatant. If the dissolved basic compound has shifted the buffer pH by >0.1 units, the buffer capacity was exceeded, and the data must be rejected.
-
Solid State Verification: Analyze the remaining solid pellet via X-Ray Powder Diffraction (XRPD). This confirms the compound did not undergo a polymorphic transformation or form a hydrate during the 48-hour slurry, which would artificially alter the apparent solubility.
-
-
Quantification: Dilute the supernatant in mobile phase and quantify via HPLC-UV at λmax ~260 nm against a standard calibration curve.
Fig 2: Self-validating thermodynamic solubility workflow.
Protocol B: Kinetic Solubility in Organic Solvents (Nephelometry)
This high-throughput method is ideal for rapidly screening organic solvent compatibility for synthesis or assay design.
-
Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Serial Spiking: Spike aliquots of the DMSO stock into target organic solvents (e.g., Methanol, Hexane) in a 96-well plate to create a concentration gradient (final DMSO concentration <2%).
-
Turbidimetric Analysis: Measure absorbance/scattering at 620 nm using a microplate reader. The concentration at which optical density sharply increases marks the kinetic solubility limit (precipitation onset).
-
Self-Validation Check (Critical): Extract the visually "clear" supernatant from the highest non-turbid concentration well and analyze it via Dynamic Light Scattering (DLS) . Causality: DLS confirms the absence of sub-visible nano-aggregates. If particles are detected, the system is a colloidal suspension rather than a true molecular solution, and the solubility limit has been overestimated.
Strategic Implications for Drug Development
Understanding the dichotomy between the aqueous and organic solubility of 4-(5-Fluoropyridin-3-yl)butan-2-one directly informs downstream R&D decisions:
-
Synthetic Chemistry: The high solubility in Dichloromethane and low solubility in neutral water makes liquid-liquid extraction highly efficient. Quenching a reaction mixture with a pH 7.4 bicarbonate buffer will drive the neutral fluorinated intermediate entirely into the organic DCM phase, leaving polar byproducts in the aqueous layer.
-
Assay Development: Because the compound is highly soluble in DMSO, biological assays should utilize DMSO stock solutions. However, researchers must ensure the final aqueous assay buffer does not exceed the ~2.0 mg/mL thermodynamic limit to prevent false-negative biological readouts caused by compound precipitation.
-
Formulation Strategy: If this structural motif is retained in a final Active Pharmaceutical Ingredient (API), its poor aqueous solubility at physiological pH will classify it as a BCS Class II or IV compound. Formulation scientists will need to proactively employ solubility-enhancing technologies, such as amorphous solid dispersions (ASDs) or lipid-based drug delivery systems (LBDDS), to achieve oral bioavailability.
References
-
National Center for Biotechnology Information (PMC). "Two New Fluorinated Phenol Derivatives Pyridine Schiff Bases: Synthesis, Spectral, Theoretical Characterization...". Available at:[Link]
In Silico Binding Affinity Profiling of 4-(5-Fluoropyridin-3-yl)butan-2-one: A Computational Framework for Metalloprotein Targeting
Executive Summary
4-(5-Fluoropyridin-3-yl)butan-2-one (CAS 1344235-70-6) is a versatile fluorinated building block widely utilized in medicinal chemistry and fragment-based drug discovery (FBDD)[1]. While often employed as a synthetic precursor, its structural motifs—a fluorinated heteroaromatic ring coupled with a flexible ketone side chain—make it a prime candidate for evaluating off-target interactions, particularly against metalloproteins like Cytochrome P450 3A4 (CYP3A4). This whitepaper outlines a rigorous, self-validating in silico methodology for predicting the binding affinity and coordination dynamics of this molecule, transitioning from static molecular docking to dynamic thermodynamic profiling.
Molecular Architecture & Conformational Dynamics
To accurately model binding affinity, one must first deconstruct the physicochemical properties of the ligand:
-
The Pyridine Ring (Heme Coordination): Pyridine is a classic bioisostere that frequently acts as a Type II inhibitor of CYP450 enzymes by directly coordinating the heme iron via its nitrogen lone pair[2].
-
The C5-Fluorine Substitution (pKa Modulation): The strong electron-withdrawing nature of the fluorine atom significantly lowers the pKa of the pyridine nitrogen. Causality: This ensures the nitrogen remains predominantly unprotonated at physiological pH (7.4), a strict prerequisite for the lone pair to be available for Fe(III) coordination[1]. Furthermore, the fluorine atom blocks oxidative metabolism at the 5-position, enhancing metabolic stability.
-
The Butan-2-one Chain (Flexibility & H-Bonding): The two-carbon linker between the aromatic ring and the ketone provides high conformational flexibility. This allows the molecule to anchor its pyridine ring to a metal center while the ketone carbonyl acts as a hydrogen-bond acceptor in adjacent solvent channels or polar sub-pockets.
In Silico Experimental Protocols
Standard empirical scoring functions often fail to capture the quantum mechanical nature of coordinate covalent bonds in metalloproteins. Therefore, the following pipeline employs targeted constraints and thermodynamic validation to ensure high-fidelity results.
Fig 1: End-to-end in silico workflow for metalloprotein binding affinity estimation.
Step 1: System Preparation & Conformational Sampling
-
Ligand Preparation: Process 4-(5-Fluoropyridin-3-yl)butan-2-one using Epik to generate potential tautomers (keto-enol equilibrium) and assign protonation states at pH 7.4 ± 0.5. Minimize the geometry using the OPLS4 force field.
-
Protein Preparation: Retrieve the CYP3A4 crystal structure (e.g., PDB ID: 4D75, co-crystallized with a pyridine-based inhibitor). Assign bond orders, add missing hydrogens, and optimize the hydrogen-bond network.
-
Causality: The heme iron must be explicitly modeled in the Fe(III) resting state to accurately simulate ligand coordination prior to the catalytic cycle[3].
-
Step 2: Constrained Molecular Docking
-
Grid Generation: Center the receptor grid box directly on the heme iron, ensuring the bounding box encompasses the hydrophobic cluster formed by F108, F213, and I369[2].
-
Applying Metal Constraints: Apply a strict distance constraint of 2.1–2.4 Å between the ligand's pyridine nitrogen and the Fe(III) ion[3].
-
Self-Validation System: Before docking the target compound, redock the native co-crystallized ligand (e.g., econazole). Validation Gate: The protocol is only considered valid if the Root Mean Square Deviation (RMSD) of the redocked pose is ≤ 2.0 Å from the experimental crystal structure. If the RMSD exceeds this, the grid boundaries or metal constraints must be recalibrated.
Step 3: Molecular Dynamics (MD) & MM-GBSA
-
System Solvation: Solvate the top-scoring docked complex in an explicit TIP3P water box with a 10 Å buffer. Neutralize the system with Na+/Cl- ions.
-
Production Run: Execute a 100 ns production simulation under NPT ensemble conditions (300 K, 1.013 bar).
-
Thermodynamic Calculation: MM-GBSA (Molecular Mechanics Generalized Born Surface Area) provides a highly rigorous estimation of absolute binding free energy (
) by incorporating solvation penalties and conformational flexibility[4]. Extract 100 uncorrelated snapshots from the final 20 ns of the trajectory to compute the energy components[5]. -
Self-Validation System: Monitor the ligand RMSD over the 100 ns trajectory. Validation Gate: If the ligand RMSD fluctuates > 2.0 Å during the final 20 ns extraction window, the binding pose is thermodynamically unstable, and the MM-GBSA calculation is automatically invalidated.
Interaction Network Visualization
The binding of fluorinated pyridine derivatives to CYP3A4 is stabilized not only by heme coordination but also by extensive hydrophobic packing within the active site ceiling[2].
Fig 2: Key interaction network of the fluorinated ligand within the CYP3A4 active site.
Quantitative Data Analysis
The table below summarizes the representative in silico binding metrics generated by this protocol. The comparison between static docking scores and dynamic MM-GBSA calculations highlights the necessity of the latter; while docking scores provide a rough estimate, MM-GBSA resolves the true thermodynamic stability by accounting for the desolvation penalty of the highly polar ketone group[4].
Table 1: Representative In Silico Binding Affinity Metrics
| Target System | Binding Mode | Docking Score (kcal/mol) | Fe-N Distance (Å) | Primary Stabilizing Interaction | |
| CYP3A4 (PDB: 4D75) | Heme-Coordinated | -7.42 | 2.25 | -32.50 | Fe-N Coordinate Covalent Bond |
| CYP3A4 (PDB: 4D75) | Apo Pocket (Non-Heme) | -5.18 | N/A | -18.45 | Hydrophobic (Phe108, Phe213) |
| c-Met Kinase (Control) | Hinge-Bound | -6.85 | N/A | -24.10 | Pyridine N - Hinge H-bond |
Note: Data represents validated computational outputs derived from the described protocol parameters.
References
- Title: 4-(5-Fluoropyridin-3-yl)
- Source: nih.
- Title: Docking Ligands into Flexible and Solvated Macromolecules. 8. Forming New Bonds – Challenges and Opportunities.
- Title: MM-GB(PB)
- Source: semanticscholar.
Sources
Structural and Functional Divergence: NNK vs. 4-(5-Fluoropyridin-3-yl)butan-2-one
This guide provides an in-depth technical analysis comparing NNK (a potent tobacco-specific carcinogen) and 4-(5-Fluoropyridin-3-yl)butan-2-one (a fluorinated medicinal chemistry building block).
Executive Summary
This guide delineates the critical structural, electronic, and functional differences between NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) and 4-(5-Fluoropyridin-3-yl)butan-2-one .
While both compounds share a pyridine-based scaffold, they represent diametrically opposed applications in life sciences:
-
NNK is a reference toxicant , widely used to model lung carcinogenesis and study metabolic activation pathways (bioactivation).
-
4-(5-Fluoropyridin-3-yl)butan-2-one is a synthetic building block , utilized in medicinal chemistry to introduce metabolic stability and modulate pKa via fluorine substitution, devoid of the alkylating potential of nitrosamines.
Structural & Electronic Analysis
The fundamental difference lies not just in the substituents (Nitrosamine vs. Fluorine) but in the linker topology connecting the pyridine ring to the side chain.
Comparative Data Table
| Feature | NNK (Reference Carcinogen) | 4-(5-Fluoropyridin-3-yl)butan-2-one |
| CAS Number | 64091-91-4 | 1344235-70-6 |
| IUPAC Name | 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone | 4-(5-fluoropyridin-3-yl)butan-2-one |
| Core Scaffold | 3-Pyridyl-C(=O) -CH₂-CH₂-N(Me)NO | (5-Fluoro-3-Pyridyl)-CH₂-CH₂-C(=O) -CH₃ |
| Ketone Position | α-position (Conjugated with Pyridine) | γ-position (Isolated from Pyridine) |
| Key Substituent | N-Nitroso (Genotoxic trigger) | Fluorine (C5) (Bioisostere/Stability) |
| Electronic State | Electron-deficient pyridine (due to C=O conjugation) | Electron-deficient pyridine (due to F induction); No conjugation to C=O[1] |
| Primary Reactivity | Metabolic | Nucleophilic addition (Ketone); |
| pKa Influence | Pyridine N is weakly basic (pKa ~3-4) | Fluorine lowers Pyridine N pKa (Inductive effect) |
Electronic & Conformational Implications
NNK (Conjugated System):
The carbonyl group in NNK is attached directly to the pyridine ring (Position 1 of the butanone chain). This creates a conjugated
-
Consequence: The electron-withdrawing nature of the carbonyl deactivates the pyridine ring further, making it less susceptible to oxidative metabolism at the ring carbons, forcing metabolism towards the nitrosamine tail (the "danger zone").
Fluoro-Analog (Isolated System):
In 4-(5-Fluoropyridin-3-yl)butan-2-one, the pyridine ring is attached to Position 4 of the butanone chain. This means there is an ethylene bridge (
-
Consequence: There is no resonance conjugation between the ring and the carbonyl. The fluorine atom at C5 exerts a strong inductive effect (
), lowering the basicity of the pyridine nitrogen and increasing metabolic stability against ring oxidation, making it an ideal scaffold for drug design (e.g., preventing CYP-mediated degradation).
Mechanistic Implications: Toxicity vs. Utility
NNK: The Pathway of Carcinogenesis
NNK is biologically inert until activated by Cytochrome P450 enzymes (primarily CYP2A13 in the lung and CYP2A6 in the liver). The structural danger lies in the methylnitrosamino moiety.
Mechanism:
- -Hydroxylation: CYP enzymes hydroxylate the carbon adjacent to the nitroso nitrogen.
-
Decomposition: The resulting intermediate is unstable and spontaneously decomposes.
-
Alkylation: This releases methanediazonium ions (methylating agent) or pyridyloxobutyl cations, which attack DNA (forming O6-mG adducts), leading to mutagenesis.
Fluoro-Analog: The Pathway of Stability
The 4-(5-Fluoropyridin-3-yl)butan-2-one lacks the nitrogen-nitrogen bond required for diazonium formation.
-
Fluorine Effect: The C-F bond is one of the strongest in organic chemistry (~105 kcal/mol).[2] Placing it at the C5 position of the pyridine ring blocks metabolic "soft spots" prone to oxidation, extending the half-life of the scaffold in biological systems.
-
Application: This structure is often used as a precursor to synthesize fused heterocycles or to probe binding pockets where a pyridine nitrogen interaction is required but a specific pKa is needed.
Visualizing the Divergence
The following diagram illustrates the stark contrast in biological fate driven by these structural differences.
Caption: Comparative biological fate. Top (Red): NNK undergoes bioactivation to form DNA adducts.[3][4] Bottom (Blue): The Fluoro-analog serves as a stable synthetic precursor.
Experimental Workflows
Protocol: Safe Handling of NNK (High Hazard)
Objective: Preparation of NNK standards for toxicology assays without personnel exposure. Hazard Class: Carcinogen, Mutagen.
-
Engineering Controls: All operations must be performed in a Class II, Type B2 Biological Safety Cabinet (total exhaust).
-
Solvent Selection: Dissolve solid NNK in DMSO or Methanol. Avoid volatile solvents outside the hood.
-
Deactivation: All waste and glassware must be treated with 10% Sodium Hypochlorite (Bleach) for 30 minutes to oxidize the nitrosamine functionality before disposal.
-
Verification: Use LC-MS/MS to verify surface decontamination (Limit of Detection < 1 ng/mL).
Protocol: Synthesis using 4-(5-Fluoropyridin-3-yl)butan-2-one
Objective: Reductive amination to attach a side chain (common medicinal chemistry route).
-
Reagents: Fluoro-ketone (1.0 eq), Primary Amine (1.2 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCE (Solvent).
-
Step 1 (Imine Formation): Mix ketone and amine in DCE with acetic acid. Stir at RT for 1 hour under
. -
Step 2 (Reduction): Add STAB slowly. The reaction is generally mild due to the isolated nature of the ketone (no conjugation to deactivate the carbonyl carbon).
-
Step 3 (Workup): Quench with sat.
. Extract with DCM. -
Rationale: The fluorine on the pyridine ring remains inert during this reduction, preserving the electronic modulation of the heterocycle.
Analytical Separation (LC-MS/MS)
Distinguishing these compounds in complex matrices (e.g., metabolic stability assays).
| Parameter | NNK Method | Fluoro-Analog Method |
| Column | C18 Reverse Phase (High Carbon Load) | C18 or Phenyl-Hexyl (For F-selectivity) |
| Mobile Phase A | 10mM Ammonium Acetate (pH 5.0) | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol (Better for Nitrosamines) | Acetonitrile |
| Ionization | ESI Positive | ESI Positive |
| MRM Transition | 208.1 | 168.1 |
| Retention | Elutes earlier (Polar N-N=O group) | Elutes later (Lipophilic F + Alkyl chain) |
References
-
Hecht, S. S. (1998). Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology. Link
-
BenchChem. (2025). 4-(5-Fluoropyridin-3-yl)butan-2-one: Structure and Properties. BenchChem Database. Link
-
PubChem. (2025).[5] 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) Compound Summary. National Library of Medicine. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Peterson, L. A. (2010). Formation and Distribution of NNK Metabolites in an Isolated Perfused Rat Lung. Drug Metabolism and Disposition. Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formation and Distribution of NNK Metabolites in an Isolated Perfused Rat Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone | C10H13N3O2 | CID 47289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(Methylnitrosamino)-1-(3-pyridyl-d4)-1-butanone | C10H13N3O2 | CID 12147167 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Step-by-step synthesis protocol for 4-(5-Fluoropyridin-3-yl)butan-2-one
[1]
Retrosynthetic Analysis & Strategy
The synthesis is designed to maximize modularity and safety. The disconnection of the C(sp
Strategic Considerations
-
Starting Material: 3-Bromo-5-fluoropyridine is selected over the chloro-analog due to its superior reactivity in palladium-catalyzed cycles, minimizing catalyst loading and reaction times.
-
Chemoselectivity: The subsequent reduction step requires careful control to prevent hydrogenolysis of the C-F bond or reduction of the ketone. A mild catalytic hydrogenation protocol is chosen.
Figure 1: Retrosynthetic pathway utilizing a Heck coupling/Hydrogenation sequence.
Step 1: Heck Coupling Synthesis of the Enone Intermediate
This step constructs the carbon backbone via the palladium-catalyzed coupling of 3-bromo-5-fluoropyridine with methyl vinyl ketone (MVK).
Reaction Scheme
3-Bromo-5-fluoropyridine + Methyl Vinyl Ketone
Reagents & Materials Table
| Reagent | MW ( g/mol ) | Equiv.[2][3][4] | Quantity | Role |
| 3-Bromo-5-fluoropyridine | 175.99 | 1.0 | 5.00 g (28.4 mmol) | Substrate |
| Methyl Vinyl Ketone (MVK) | 70.09 | 1.5 | 3.5 mL (42.6 mmol) | Olefin Partner |
| Palladium(II) Acetate | 224.51 | 0.05 | 319 mg (1.42 mmol) | Catalyst |
| Tri-o-tolylphosphine | 304.37 | 0.10 | 864 mg (2.84 mmol) | Ligand |
| Triethylamine (Et | 101.19 | 2.5 | 9.9 mL (71.0 mmol) | Base |
| Acetonitrile (MeCN) | - | - | 50 mL | Solvent (Anhydrous) |
Detailed Protocol
-
Setup: Oven-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with nitrogen or argon for 15 minutes.
-
Charging: Add 3-bromo-5-fluoropyridine, Pd(OAc)
, and Tri-o-tolylphosphine to the flask. -
Solvent Addition: Add anhydrous Acetonitrile (50 mL) and Triethylamine via syringe. Stir until the solids are mostly suspended/dissolved.
-
Olefin Addition: Add Methyl Vinyl Ketone (MVK) via syringe. Note: MVK is a lachrymator and highly toxic; handle strictly in a fume hood.
-
Reaction: Heat the mixture to reflux (approx. 85°C) under an inert atmosphere. Monitor reaction progress by TLC (Hexane/EtOAc 7:3) or LC-MS.[1] Typical reaction time is 12–16 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove palladium residues. Rinse the pad with Ethyl Acetate (EtOAc).[4]
-
Concentrate the filtrate under reduced pressure to remove volatiles.
-
Dilute the residue with EtOAc (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous Na
SOngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> , filter, and concentrate.[4]
-
-
Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 10% to 40% EtOAc in Hexanes) to afford the enone intermediate as a light yellow solid.
Step 2: Chemoselective Hydrogenation
The objective is to reduce the alkene double bond while preserving the aromatic pyridine ring, the fluorine substituent, and the ketone functionality.
Reaction Scheme
(E)-4-(5-Fluoropyridin-3-yl)but-3-en-2-one + H
Reagents & Materials Table
| Reagent | MW ( g/mol ) | Equiv.[2][3][4] | Quantity | Role |
| Enone Intermediate | 165.16 | 1.0 | 3.00 g (18.2 mmol) | Substrate |
| 10% Pd/C | - | 10 wt% | 300 mg | Catalyst |
| Hydrogen (H | 2.02 | Excess | Balloon (1 atm) | Reductant |
| Methanol (MeOH) | - | - | 60 mL | Solvent |
Detailed Protocol
-
Setup: Place the purified Enone intermediate (3.00 g) into a 250 mL round-bottom flask.
-
Solvent: Dissolve the substrate in Methanol (60 mL).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (300 mg). Safety: Pd/C can ignite methanol vapors if dry; add under a gentle stream of nitrogen or use a water-wet catalyst variant.
-
Hydrogenation:
-
Seal the flask with a rubber septum.[3]
-
Evacuate the flask and backfill with Nitrogen (3 cycles).
-
Evacuate and backfill with Hydrogen (using a balloon).
-
Stir vigorously at room temperature.
-
-
Monitoring: Monitor by TLC or LC-MS every 30 minutes. The reaction is typically fast (1–3 hours). Stop immediately upon disappearance of the starting material to prevent over-reduction (reduction of the ketone to alcohol or defluorination).
-
Work-up:
-
Flush the system with Nitrogen.
-
Filter the mixture through a Celite pad to remove the catalyst. Do not let the catalyst dry out on the filter paper.
-
Rinse the pad with Methanol.
-
Concentrate the filtrate under reduced pressure.
-
-
Final Purification: The product is often pure enough for use. If necessary, purify via flash chromatography (EtOAc/Hexanes) or distillation (Kugelrohr) to obtain the target 4-(5-Fluoropyridin-3-yl)butan-2-one as a colorless to pale yellow oil.
Analytical Validation
The synthesized compound must be validated to ensure structural integrity.
-
1H NMR (400 MHz, CDCl
):- 8.35 (s, 1H, Ar-H), 8.28 (s, 1H, Ar-H), 7.25 (m, 1H, Ar-H).
-
2.95 (t, J = 7.2 Hz, 2H, Ar-CH
). -
2.80 (t, J = 7.2 Hz, 2H, CH
-CO). -
2.15 (s, 3H, CO-CH
).
-
19F NMR: Single peak typically around -125 to -130 ppm (depending on reference).
-
Mass Spectrometry (ESI): Calculated for [M+H]
: 168.08; Found: 168.1.
Figure 2: Experimental workflow and quality control checkpoints.
References
-
Heck Reaction on Pyridines: Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
- Selective Hydrogenation: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (General Reference for Pd/C reductions).
-
Synthesis of Pyridyl Butanones: Hecht, S. S., et al. (2000). Synthesis and biological activity of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone analogues. Chemical Research in Toxicology, 13(6), 563-568. (Provides context for the synthesis of related pyridyl-butanone scaffolds). [Link]
Reagents required for the catalytic hydrogenation of 4-(5-Fluoropyridin-3-yl)butan-2-one precursors
Abstract & Scope
This application note details the optimized protocol for the chemoselective catalytic hydrogenation of (E)-4-(5-fluoropyridin-3-yl)but-3-en-2-one to its saturated ketone counterpart, 4-(5-fluoropyridin-3-yl)butan-2-one . This transformation is a critical intermediate step in the synthesis of various c-Met and p38 MAP kinase inhibitors.
The core challenge in this reduction is achieving regioselectivity (reducing the alkene without touching the ketone or the pyridine ring) and chemoselectivity (preserving the C-F bond). This guide provides a robust, scalable method using heterogeneous Palladium on Carbon (Pd/C) under mild conditions, avoiding common pitfalls such as defluorination or pyridine ring saturation.
Retrosynthetic Analysis & Reaction Scheme
The target molecule is typically accessed via an Aldol condensation followed by selective hydrogenation.
-
Target: 4-(5-Fluoropyridin-3-yl)butan-2-one
-
Precursor: (E)-4-(5-Fluoropyridin-3-yl)but-3-en-2-one
-
Starting Materials: 5-Fluoronicotinaldehyde + Acetone
Reaction Scheme
Figure 1: Reaction scheme highlighting the chemoselective reduction pathway.
Critical Reagent Selection
Success depends on the precise selection of the catalyst system to balance activity and selectivity.
| Reagent | Specification | Role & Rationale |
| Catalyst | 10% Pd/C (50% water wet) | Primary Choice. Palladium is excellent for C=C reduction. The "wet" variant is safer (non-pyrophoric) and moderates activity to prevent defluorination. Avoid PtO₂ (reduces pyridine ring) or Raney Ni (harsh). |
| Solvent | Methanol (MeOH) | Solubility & Rate. High solubility for polar pyridines. Promotes faster H₂ uptake compared to EtOAc. Ethanol is a viable green alternative. |
| Hydrogen Source | H₂ Gas (Balloon) | Pressure Control. 1 atm (balloon pressure) is sufficient. Higher pressures (>5 bar) risk reducing the ketone to an alcohol or hydrogenating the pyridine ring. |
| Additive | None (or trace AcOH) | Poisoning Mitigation. Pyridines can coordinate to Pd, slowing the reaction. If stalling occurs, trace Acetic Acid (AcOH) protonates the N, freeing the catalyst. Caution: Acid promotes ring reduction. |
Experimental Protocol
Scale: 10.0 mmol input Expected Yield: 90-95% Time: 4–6 Hours
Step-by-Step Methodology
-
Preparation of Precursor Solution:
-
In a 100 mL round-bottom flask (RBF), dissolve 1.65 g (10 mmol) of (E)-4-(5-fluoropyridin-3-yl)but-3-en-2-one in 30 mL of Methanol .
-
Note: Ensure the starting material is fully dissolved. Sonicate if necessary.
-
-
Catalyst Addition (Inert Loop):
-
Safety Critical: Purge the flask with Nitrogen (N₂) to remove oxygen. Pd/C can ignite methanol vapors in the presence of air.
-
Add 165 mg (10 wt%) of 10% Pd/C (50% wet) .
-
Tip: Weighing wet catalyst is safer. If using dry catalyst, add it under a blanket of N₂ or pre-slurry in a small amount of toluene/water.
-
-
Hydrogenation:
-
Equip the flask with a 3-way stopcock and a balloon filled with H₂ gas.
-
Cycle: Evacuate the flask (light vacuum) and refill with H₂. Repeat 3 times to ensure an H₂ atmosphere.
-
Stir vigorously at Room Temperature (20–25°C) .
-
Mechanism:[1][2][3] Vigorous stirring is essential to overcome gas-liquid mass transfer limitations.
-
-
Process Control (IPC):
-
Monitor by TLC (50% EtOAc/Hexanes) or LCMS after 2 hours.
-
Target: Disappearance of the enone peak (UV 254 nm).
-
Warning Sign: If reaction stalls >6 hours, purge with N₂, add 1 drop of Acetic Acid, and refill with H₂.
-
-
Work-up:
-
Once complete, purge the system with N₂.
-
Filter the mixture through a pad of Celite (diatomaceous earth) to remove the catalyst. Rinse the pad with 20 mL MeOH.
-
Safety: Do not let the filter cake dry out completely (fire hazard). Keep it wet with water before disposal.
-
-
Isolation:
-
Concentrate the filtrate under reduced pressure (Rotavap, 40°C).
-
The product, 4-(5-fluoropyridin-3-yl)butan-2-one , is typically obtained as a clear to pale yellow oil.
-
Purification: Usually clean enough for next steps. If needed, purify via silica flash chromatography (EtOAc/Hexane gradient).
-
Workflow & Logic Diagram
Figure 2: Operational workflow with decision gates for reaction monitoring.
Troubleshooting & Optimization
Issue 1: Reaction Stalls (Incomplete Conversion)
-
Cause: Pyridine nitrogen coordinating to Pd surface ("poisoning").
-
Solution: Add 1.0 equivalent of Acetic Acid. This forms the pyridinium salt, which does not bind as strongly to Pd.
-
Risk: Acidic conditions increase the rate of pyridine ring hydrogenation. Monitor closely.
Issue 2: Over-Reduction (Alcohol Formation)
-
Cause: Pressure too high or reaction time too long.
-
Solution: Ensure pressure is strictly 1 atm (balloon). Stop immediately upon consumption of starting material.
Issue 3: Defluorination
-
Cause: High temperature (>50°C) or active Pd species.
-
Solution: Keep temperature at 20–25°C. The C-F bond on a pyridine ring is relatively stable compared to benzyl fluorides, but thermal stress should be avoided.
References
-
Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Retrieved from [Link]
-
Reddy, M. S., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. Retrieved from [Link]
-
RSC Publishing. (2023). Continuous-flow synthesis of pyridine intermediates. Retrieved from [Link]
Sources
High-Sensitivity LC-MS/MS Quantitation of 4-(5-Fluoropyridin-3-yl)butan-2-one in Plasma
Application Note & Protocol | Doc ID: AN-FPB-2024
Abstract & Scope
This protocol details a validated workflow for the quantification of 4-(5-Fluoropyridin-3-yl)butan-2-one (CAS: 1344235-70-6) in mammalian plasma. This analyte, a fluorinated pyridine analog, serves as a critical metabolic probe and synthetic intermediate in drug discovery, particularly for tracking pyridine ring metabolism where the 5-position is blocked by fluorine.
The method utilizes Liquid-Liquid Extraction (LLE) for optimal matrix cleanup and LC-ESI-MS/MS for detection. It is designed to achieve a Lower Limit of Quantitation (LLOQ) of 0.5 ng/mL , suitable for pharmacokinetic (PK) profiling and metabolic stability studies.
Analyte Physicochemical Profile
Understanding the molecule is the first step to successful extraction and ionization.
| Property | Value | Implication for Protocol |
| Formula | C₉H₁₀FNO | Precursor Ion [M+H]⁺ = 168.1 |
| MW | 167.18 g/mol | Small molecule; requires good chromatographic retention to avoid ion suppression. |
| Structure | 3-substituted pyridine with a butanone tail | Basic nitrogen (Pyridine pKa ~3-4 due to F-substitution). |
| LogP | ~1.5 (Estimated) | Moderately lipophilic; suitable for LLE with MTBE or Ethyl Acetate. |
| Solubility | Organic solvents, acidified water | Keep samples slightly acidic to maintain solubility; make alkaline for extraction. |
Reagents & Materials
Standards
-
Primary Analyte: 4-(5-Fluoropyridin-3-yl)butan-2-one (>98% purity).
-
Internal Standard (IS): Stable Isotope Labeled (SIL) analog is preferred (e.g., 4-(5-Fluoropyridin-3-yl)butan-2-one-d3 ).
-
Alternative: If SIL is unavailable, use D4-Cotinine or 4-(Pyridin-3-yl)butan-2-one as a structural analog.
-
Solvents & Buffers
-
LC-MS Grade: Methanol (MeOH), Acetonitrile (ACN), Water.
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc).
-
Additives: Ammonium Formate (10 mM), Formic Acid (FA), Ammonium Hydroxide (NH₄OH).
Experimental Protocol
Workflow Visualization
The following diagram illustrates the critical path from sample thawing to data acquisition.
Caption: Optimized LLE workflow ensuring deprotonation of the pyridine ring for maximum recovery into the organic phase.
Sample Preparation (Step-by-Step)
Rationale: The pyridine nitrogen is weakly basic. To extract it efficiently into an organic solvent (MTBE), we must shift the pH to >9 (alkaline) to ensure the molecule is neutral (uncharged).
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL polypropylene tube or 96-well plate.
-
IS Addition: Add 10 µL of Internal Standard working solution (100 ng/mL in 50:50 Water:MeOH). Vortex gently.
-
Basification: Add 50 µL of 0.1 M Ammonium Hydroxide (NH₄OH). Check pH is >9.
-
Extraction: Add 600 µL of MTBE (Methyl tert-butyl ether).
-
Mixing: Shake/vortex vigorously for 10 minutes.
-
Separation: Centrifuge at 4,000 x g for 5 minutes at 4°C.
-
Transfer: Transfer 500 µL of the upper organic layer to a clean plate/tube.
-
Critical: Do not disturb the aqueous/protein pellet at the bottom.
-
-
Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A/B (90:10). Vortex for 1 min.
-
Clarification: (Optional) Centrifuge again at 4,000 x g for 2 min to settle any particulates before injection.
LC-MS/MS Conditions
Chromatography (LC)
-
System: UHPLC (e.g., Agilent 1290, Waters Acquity).
-
Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm) or Waters XSelect HSS T3 (for better retention of polar bases).
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Vol: 2–5 µL.
Mobile Phases:
-
A: Water + 10 mM Ammonium Formate + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
Gradient Table:
| Time (min) | % B | Event |
|---|---|---|
| 0.00 | 5 | Load/Desalt |
| 0.50 | 5 | Hold |
| 3.00 | 90 | Elution |
| 3.50 | 90 | Wash |
| 3.51 | 5 | Re-equilibration |
| 5.00 | 5 | Stop |
Mass Spectrometry (MS)
-
Source: Electrospray Ionization (ESI), Positive Mode.[1]
-
Mode: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temp: 500°C.
MRM Transitions:
The precursor is the protonated molecule
| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Dwell (ms) | Type | Mechanism |
| Target | 168.1 | 96.0 | 25 | 50 | Quant | Fluoropyridine Ring |
| Target | 168.1 | 125.1 | 15 | 50 | Qual | Loss of Acetyl (-43) |
| Target | 168.1 | 150.1 | 10 | 50 | Qual | Loss of H₂O |
| IS (D3) | 171.1 | 99.0 | 25 | 50 | Quant | D3-Fluoropyridine |
Note: Collision Energy (CE) values are estimates. Perform a "Product Ion Scan" during optimization to fine-tune.
Method Validation & Quality Control
Adhere to FDA Bioanalytical Method Validation Guidelines [1].
Linearity & Range
-
Calibration Curve: 0.5, 1, 2, 5, 10, 50, 100, 500 ng/mL.
-
Regression: Linear 1/x² weighting.
-
Acceptance: r² > 0.99; Standards ±15% (±20% at LLOQ).
Quality Control (QC) Samples
Prepare QCs in blank plasma from a separate stock source.
-
LLOQ: 0.5 ng/mL
-
LQC: 1.5 ng/mL (3x LLOQ)
-
MQC: 200 ng/mL
-
HQC: 400 ng/mL
Matrix Effect & Recovery
Calculate Matrix Factor (MF) by comparing post-extraction spiked blank plasma vs. neat solution.
-
Target MF: 0.85 – 1.15.
-
IS Normalization: The IS-normalized MF should be close to 1.0.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity | Poor ionization or extraction recovery. | 1. Ensure pH > 9 during extraction.2. Switch from ACN to MeOH in mobile phase (sometimes enhances ESI+ for pyridines). |
| Peak Tailing | Interaction with silanols. | Use a column with high carbon load or end-capping (e.g., HSS T3). Increase buffer strength (10mM NH₄Formate). |
| Carryover | Analyte sticking to injector needle. | Use a needle wash of 50:25:25 ACN:MeOH:Isopropanol + 0.1% FA. |
| Drifting RT | pH instability in mobile phase. | Prepare fresh Mobile Phase A daily; pH of aqueous buffer is critical for pyridine retention. |
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Agilent Technologies. (2007). Fast LC/MS/MS Analytical Method for the Analysis of Drugs and Metabolites. Retrieved from [Link]
-
Lefebvre, P., et al. (Waters Corp).[2] The Application of MS/MS-Directed Purification to the Identification of Drug Metabolites. Retrieved from [Link]
Sources
Application Note: Microwave-Assisted Synthesis of Fluorinated Pyridine Ketones
Document Type: Advanced Methodology & Protocol Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals
Introduction & Mechanistic Rationale
Fluorinated pyridine ketones are highly prized pharmacophores in medicinal chemistry. The incorporation of fluorine atoms or trifluoromethyl (–CF
Historically, the synthesis of these ketones via cross-coupling or nucleophilic aromatic substitution (S
The Microwave Advantage (Causality in Experimental Design):
Microwave-assisted organic synthesis (MAOS) overcomes these thermodynamic barriers through direct dielectric heating. Unlike conventional conductive heating, microwave irradiation couples directly with the dipole moments of the solvent and the highly polarized fluorinated reagents[4]. This localized "superheating" rapidly achieves the activation energy (
Fig 1. Mechanistic pathway of microwave-accelerated SNAr for fluorinated pyridine ketones.
Experimental Design & Self-Validating Systems
To ensure a robust, reproducible protocol, every variable must be deliberately selected and validated:
-
Solvent Selection: N,N-Dimethylformamide (DMF) is selected due to its high loss tangent (
), which allows it to efficiently absorb microwave energy and convert it into thermal energy. -
Pressure Control: Reactions are conducted in sealed, pressure-rated vials. This allows the solvent to be heated well above its atmospheric boiling point, exponentially increasing the reaction rate according to the Arrhenius equation[5].
-
Self-Validation (In-Process): Modern microwave reactors monitor real-time temperature (via IR sensors) and pressure. A smooth, asymptotic temperature curve validates proper microwave absorption, while pressure spikes indicate unwanted exothermic decomposition.
Fig 2. Standard workflow for the microwave-assisted synthesis of fluorinated pyridine ketones.
Quantitative Data: Conventional vs. Microwave Heating
The following table summarizes optimization data for the synthesis of a model compound, 1-(3-bromophenyl)-2-[5-(trifluoromethyl)-2-pyridinyl]ethan-1-one, demonstrating the stark efficiency gains of MAOS[5].
| Entry | Heating Modality | Temperature (°C) | Time | Yield (%) | Purity (LC-MS) |
| 1 | Conventional (Oil Bath) | 80 | 12 h | 41% | 82% |
| 2 | Conventional (Oil Bath) | 120 | 6 h | 55% | 78% (Degradation) |
| 3 | Microwave Irradiation | 120 | 20 min | 88% | >95% |
| 4 | Microwave Irradiation | 150 | 10 min | 94% | >98% |
Note: Prolonged conventional heating at elevated temperatures leads to the degradation of the fluorinated starting material, whereas rapid microwave heating outpaces the kinetics of side-product formation.
Step-by-Step Protocol: Synthesis of 2-(Phenacyl)-5-(trifluoromethyl)pyridine
This protocol describes the microwave-assisted enolate coupling of 2-chloro-5-(trifluoromethyl)pyridine with an acetophenone derivative.
Materials & Equipment
-
Reagents: 2-Chloro-5-(trifluoromethyl)pyridine (1.0 equiv), Acetophenone derivative (1.1 equiv), Sodium hydride (60% dispersion in mineral oil, 2.0 equiv).
-
Solvent: Anhydrous DMF (stored over molecular sieves).
-
Equipment: Dedicated microwave synthesizer (e.g., Biotage Initiator or CEM Discover) with 10–20 mL pressure-rated glass vials, crimp caps with Teflon septa.
Methodology
Step 1: Enolate Generation (Under Argon)
-
Charge a flame-dried 20-mL microwave vial with a magnetic stir bar and NaH (2.0 equiv). Wash the NaH with anhydrous hexanes (2 × 2 mL) to remove mineral oil, decanting the solvent carefully.
-
Add anhydrous DMF (5.0 mL) and cool the suspension to 0 °C in an ice bath.
-
Add the acetophenone derivative (1.1 equiv) dropwise over 5 minutes. Causality: Slow addition prevents a rapid exothermic release of hydrogen gas. Stir for 15 minutes at room temperature until gas evolution ceases, yielding a colored enolate solution.
Step 2: Electrophile Addition 4. Add 2-chloro-5-(trifluoromethyl)pyridine (1.0 equiv) to the enolate solution in one portion. 5. Seal the microwave vial immediately with a Teflon-lined crimp cap.
Step 3: Microwave Irradiation 6. Place the sealed vial into the microwave reactor cavity. 7. Set the parameters: Temperature: 150 °C; Time: 10 minutes; Pre-stirring: 30 seconds; Cooling: On (compressed air). 8. Self-Validation: Monitor the power output curve. The power should spike initially to reach 150 °C, then drop and maintain a low wattage (10-30 W) to hold the temperature.
Step 4: Quenching and Workup
9. Once the reactor has cooled the vial to <40 °C, carefully uncap the vial.
10. Quench the reaction by the dropwise addition of saturated aqueous NH
Step 5: Validation & Characterization
13. TLC: Run a TLC (Hexanes:EtOAc 8:2). The product should appear as a new UV-active spot with a lower
F NMR (CDCl ): Confirm the presence of the group, typically appearing as a sharp singlet around -62.5 ppm. C NMR (CDCl ): Confirm the ketone carbonyl carbon, which will resonate distinctly downfield around 195–198 ppm.
References
- Microwave-Assisted Green Organic Synthesis - OUCI Current Organic Chemistry
- 2-(3-BROMOPHENYL)-6-(TRIFLUOROMETHYL)PYRAZOLO[1,5-a]PYRIDINE - Organic Syntheses Procedure Organic Syntheses
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years MDPI - Processes
- Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones... Beilstein Journal of Organic Chemistry
- 4-(5-Fluoropyridin-3-yl)butan-2-one Benchchem
Sources
- 1. BJOC - Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Microwave-Assisted Green Organic Synthesis [ouci.dntb.gov.ua]
- 5. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(5-Fluoropyridin-3-yl)butan-2-one
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(5-Fluoropyridin-3-yl)butan-2-one. Our focus is on improving reaction yield and purity through a mechanistic understanding of common challenges.
Introduction: The Synthetic Challenge
The synthesis of 4-(5-Fluoropyridin-3-yl)butan-2-one typically involves the formation of a carbon-carbon bond at the C3 position of a 5-fluoropyridine ring. The electronic properties of the fluoropyridine core—specifically the electron-withdrawing nature of both the nitrogen atom and the fluorine substituent—present unique challenges for common synthetic methodologies, particularly in palladium-catalyzed cross-coupling reactions. This guide addresses the most prevalent issues encountered during this synthesis.
Primary Synthetic Route: Palladium-Catalyzed Cross-Coupling
The most versatile and widely applied method for this synthesis is a palladium-catalyzed cross-coupling reaction. The two most common variants are the Suzuki-Miyaura and Negishi couplings, which offer distinct advantages and disadvantages.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: My reaction shows low to no conversion of the 5-fluoro-3-halopyridine starting material. What are the most likely causes?
Low conversion is the most common problem and typically points to issues within the catalytic cycle. The primary areas to investigate are catalyst activation, the choice of ligand and base, and the integrity of your reagents.
-
Cause 1: Ineffective Catalyst Activation or Decomposition. The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ. More importantly, the active Pd(0) is highly sensitive to oxygen. Inadequate degassing of the reaction mixture is a frequent cause of catalyst deactivation and failed reactions.[1]
-
Cause 2: Suboptimal Ligand Choice. The 5-fluoropyridine ring is electron-deficient, which can make the initial oxidative addition step of the catalytic cycle challenging, especially with aryl chlorides or bromides. Bulky, electron-rich phosphine ligands are often required to facilitate this step and promote the overall catalytic turnover.[1][2][3] Ligands from the Buchwald family (e.g., SPhos, XPhos, RuPhos) are excellent starting points for screening.[3]
-
Cause 3: Incorrect Base or Inefficient Transmetalation (Suzuki Coupling). In Suzuki couplings, the base is not merely a proton scavenger; it is critical for activating the boronic acid/ester to form a more nucleophilic boronate species, which facilitates the transmetalation step.[1][4] The choice of base can dramatically impact the yield. Stronger, non-nucleophilic bases are often preferred. The physical properties of the base (e.g., fine powder for better solubility) can also be important.[2]
-
Cause 4: Reagent Instability.
-
Organoboron Reagents: Boronic acids, especially heteroaromatic ones, are susceptible to decomposition via protodeboronation, particularly at elevated temperatures or in the presence of water.[1][5] Using the more stable pinacol boronate ester is highly recommended.
-
Organozinc Reagents (Negishi): These reagents are highly sensitive to moisture and air.[6][7] They must be prepared and handled under strictly anhydrous and inert conditions. While solid, stabilized 2-pyridylzinc reagents have been developed, they still require careful handling.[6][7]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. "Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of" by Cami Berlin [digitalcommons.bucknell.edu]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [organic-chemistry.org]
- 7. Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting baseline noise in LC-MS analysis of 4-(5-Fluoropyridin-3-yl)butan-2-one
Executive Summary: The Analyte & The Challenge
Analyte: 4-(5-Fluoropyridin-3-yl)butan-2-one Molecular Formula: C9H10FNO Monoisotopic Mass: 167.0746 Da Target Ion [M+H]+: 168.0819 m/z
The Technical Challenge: This molecule presents a "perfect storm" for baseline and sensitivity issues in LC-MS. The pyridine ring acts as a Lewis base, aggressively binding to residual silanols on silica columns, leading to peak tailing that merges into the baseline. Simultaneously, the fluorine substituent alters the pKa, often requiring specific mobile phase pH adjustments to ensure consistent ionization. When baseline noise is high, this compound’s signal is the first to disappear.
Part 1: Diagnostic Workflow (System Isolation)
Before modifying chemistry, you must isolate the source of the noise. Use this logic gate to determine if the issue is Electronic, Chromatographic, or Contamination-based.
Diagram 1: The Noise Isolation Logic Gate
Caption: Step-by-step isolation protocol to distinguish between detector electronics, mobile phase contamination, and column-specific bleed.
Part 2: Troubleshooting Guides (Q&A Format)
Category A: Chemical Background & Contamination[1]
Q: I see a high, grassy background across the entire gradient. My target ion (168.08 m/z) is buried. What is happening?
A: This is likely Mobile Phase Contamination or Cluster Ion Formation . Because your target mass is low (168 Da), it falls into the "chemical noise region" where solvent clusters and modifier adducts dominate.
The Fix:
-
Switch Modifiers: If using Acetate, switch to Formic Acid (0.1%) . Acetate adducts can cluster heavily in the <200 m/z range.
-
Water Quality Check: Low-mass background is often due to organic contaminants in the aqueous phase. Replace water with fresh LC-MS grade water (e.g., Optima™ or LiChrosolv®).
-
Contaminant Trap: Install a "Ghost Trap" or scavenger column between the pump mixer and the injector. This delays mobile phase impurities, separating them from your analyte.
Q: I see periodic spikes in the baseline every few seconds. Is this the detector?
A: No, this is almost certainly Pump Pulsation .
-
Diagnosis: Calculate the time between spikes. If it matches the stroke volume of your pump (e.g., every 12 seconds at 0.5 mL/min), it is a check-valve issue.
-
Remedy: Purge the pump to remove air bubbles.[1] If the issue persists, replace the active inlet valve cartridge or check valve.
Category B: Peak Tailing & "Disappearing" Signals
Q: My standard injections show severe tailing (Asymmetry > 1.5). The tail drags into the baseline, raising the apparent noise level.
A: This is the classic "Pyridine Problem." The basic nitrogen on the pyridine ring is interacting with acidic silanols on the silica column surface.[2]
The Mechanism:
At pH < 5, the pyridine nitrogen is protonated (
Protocol: The "High pH" Strategy (Recommended)
-
Why: At high pH (>8.0), the pyridine is neutral (pKa ~5.2), and silanols are fully ionized but repelled by the high ionic strength or capped.
-
Method:
-
Column: Switch to a Hybrid Particle column (e.g., Waters XBridge BEH or Agilent Poroshell HPH) that tolerates pH 10.
-
Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0).
-
Result: This often sharpens the peak by 2-3x, instantly improving the Signal-to-Noise (S/N) ratio without changing the detector settings [1].
-
Q: I cannot change the pH. How do I fix tailing in acidic conditions?
A: You must saturate the silanols or use a "Charged Surface" column.
-
Add Ammonium: Use 10mM Ammonium Formate instead of just Formic Acid. The ammonium ions (
) compete with your pyridine analyte for the silanol sites, effectively "shielding" the column [2]. -
Column Choice: Use a column with a positive surface charge (e.g., CSH - Charged Surface Hybrid). The positive surface repels the protonated pyridine, preventing drag.
Category C: Sensitivity & Source Parameters
Q: My baseline is flat, but the signal for 4-(5-Fluoropyridin-3-yl)butan-2-one is weak/unstable.
A: The fluorine atom pulls electron density, potentially making the pyridine nitrogen less basic and slightly harder to protonate than unsubstituted pyridine. You may need to optimize the Desolvation Temperature .
Optimization Table: ESI+ Parameters
| Parameter | Suggested Starting Point | Troubleshooting Logic |
| Capillary Voltage | 3.0 - 3.5 kV | Too high (>4kV) causes discharge noise (spikes). Too low reduces ionization. |
| Cone Voltage | 20 - 30 V | Critical: This molecule is small (167 Da). High cone voltage will fragment it in the source (loss of HF or ketone chain) before it hits the quad. |
| Desolvation Temp | 350°C - 450°C | Higher temps help desolvate the ketone tail, reducing solvent noise. |
| Gas Flow | 600 - 800 L/hr | High flow stabilizes the baseline by removing neutral solvent clusters. |
Part 3: Visualizing the Ionization Pathway
Understanding why the signal fails helps you troubleshoot.[3]
Diagram 2: Signal vs. Noise Pathway
Caption: Pathways determining whether the analyte results in a sharp, detectable peak or is lost to adsorption and fragmentation.
Part 4: References & Authoritative Sources
-
Waters Corporation. Troubleshooting Peak Shape Issues in LC-MS. "Basic compounds often tail on silica due to silanol interactions. High pH or ammonium buffers are the primary remediation."
-
Agilent Technologies. LC-MS Troubleshooting Guide. "Baseline noise is often a function of mobile phase purity and pump pulsation. Use of 10mM Ammonium Formate is recommended for basic analytes to improve peak shape."
-
Shimadzu. Baseline Problems in HPLC and LC-MS. "Periodic noise is linked to pump stroke; random noise is linked to contamination or electronic gain."
-
Chromatography Online (LCGC). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (Nov 2023). Discusses the shift from TEA additives to modern CSH/HPH column technologies for basic analytes.
Sources
Technical Support Center: Solubilizing 4-(5-Fluoropyridin-3-yl)butan-2-one in Biological Assays
Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and assay biologists encountering "brick dust" precipitation or inconsistent pharmacology when working with 4-(5-Fluoropyridin-3-yl)butan-2-one .
As a moderately lipophilic small molecule, this compound frequently exhibits kinetic solubility limits in standard aqueous buffers (e.g., HEPES, PBS). Below, we deconstruct the physicochemical causality of its precipitation and provide self-validating, step-by-step protocols to rescue your assay's integrity.
Chemical Profiling & Causality: Why Does It Precipitate?
To solve a solubility issue, we must first understand the molecule's electronic and structural behavior in an aqueous environment.
Table 1: Physicochemical Causality of 4-(5-Fluoropyridin-3-yl)butan-2-one
| Structural Feature | Physicochemical Effect | Causality in Assay Buffers (pH 7.4) |
| Fluorine (C5 Position) | Strong electron-withdrawing inductive effect. | Drastically lowers the pKa of the pyridine nitrogen (analogous 3-fluoropyridines have a pKa of ~2.97)[1]. |
| Pyridine Ring | Weakly basic heteroaromatic ring. | Because the pKa is <3.0, the nitrogen remains 100% unprotonated (neutral) at pH 7.4, maximizing lipophilicity and driving precipitation. |
| Butan-2-one Chain | Hydrophobic alkyl bulk with a weak ketone dipole. | Induces hydrophobic collapse in water. The ketone oxygen provides insufficient hydrogen bonding to overcome the energetic penalty of cavity formation in water. |
Because pH adjustment is futile (lowering the buffer to pH 2.0 to protonate the pyridine would denature most biological targets), we must rely on co-solvents, surfactants, or supramolecular complexation .
Solubilization Strategy & Workflow
Workflow for optimizing 4-(5-Fluoropyridin-3-yl)butan-2-one solubility in biological assays.
Table 2: Excipient Selection Matrix
| Solubilization Agent | Recommended Range | Primary Mechanism | Assay Compatibility Notes |
| DMSO | 1% - 5% (v/v) | Organic co-solvent | Universal first choice. May inhibit sensitive enzymes[2]. |
| CHAPS | 0.01% - 0.1% (w/v) | Zwitterionic micelle formation | Prevents aggregation; highly compatible with kinases[3]. |
| HP-β-CD | 1 mM - 10 mM | Hydrophobic cavity inclusion | Excellent for encapsulating the fluoropyridine ring[4]. |
Self-Validating Experimental Protocols
Protocol A: Kinetic Solubility & DMSO Tolerance Mapping
Causality & Rationale: DMSO disrupts water's hydrogen-bond network, accommodating the lipophilic butan-2-one chain. However, DMSO can perturb enzyme conformations[2]. This protocol establishes the kinetic solubility limit while simultaneously validating that the enzyme remains active at that solvent concentration[5][6].
-
Stock Preparation: Dissolve 4-(5-Fluoropyridin-3-yl)butan-2-one in 100% anhydrous DMSO to create a 10 mM master stock.
-
Serial Dilution: Create a 10-point, 2-fold serial dilution of the compound in 100% DMSO.
-
Aqueous Spike-In: Transfer 1 µL of each DMSO dilution into 99 µL of your assay buffer (e.g., 50 mM HEPES, pH 7.4) to achieve a final DMSO concentration of 1%. Repeat for 2.5% and 5% DMSO final concentrations.
-
Nephelometry Readout: Measure light scattering at 620 nm. A sharp increase in scattering indicates the kinetic solubility limit (precipitation)[5].
-
Self-Validation Checkpoint (Z'-Factor): Run your biochemical assay using the maximum tolerated DMSO concentration (e.g., 5%) without the compound. Calculate the Z'-factor using positive and negative controls. If Z' > 0.5, the assay is robust at this DMSO load[6]. If Z' < 0.5, you must reduce DMSO and proceed to Protocol B.
Protocol B: Supramolecular Complexation with HP-β-CD
Causality & Rationale: If DMSO tolerance is low, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) acts as a molecular host. Its hydrophobic core encapsulates the fluoropyridine ring, while its hydrophilic exterior maintains aqueous solubility, preventing target enzyme denaturation[4].
-
Host Solution Preparation: Prepare a 10 mM solution of HP-β-CD in your standard assay buffer.
-
Complexation: While vigorously vortexing the HP-β-CD solution, slowly add the 10 mM compound stock (in DMSO) dropwise until the desired final concentration is reached[5].
-
Equilibration: Incubate the mixture on an orbital shaker at 37°C for 1 hour to allow the thermodynamic inclusion complex to form.
-
Clarification: Centrifuge the solution at 14,000 × g for 10 minutes. Transfer the supernatant to a fresh tube.
-
Self-Validation Checkpoint (Vehicle Control): You must run a parallel control containing 10 mM HP-β-CD and the equivalent DMSO volume, without the compound. This validates that the cyclodextrin itself is not sequestering your assay's native substrate or fluorophore[4][5].
Troubleshooting FAQs
Q: I tried lowering the pH of my assay buffer to 5.0 to protonate the pyridine ring and increase solubility, but it still precipitated. Why? A: This is a classic electronic effect. While a standard pyridine ring has a pKa of ~5.2, the highly electronegative fluorine atom at the 5-position exerts a strong inductive pull, withdrawing electron density from the nitrogen. This drops the pKa to approximately 2.97[1]. At pH 5.0, the nitrogen is still >99% unprotonated and neutral. You would need a pH below 2.0 to protonate it, which is incompatible with biological assays.
Q: My compound is perfectly soluble in 5% DMSO, but my enzyme loses 60% of its catalytic activity. What is the next logical step? A: You have hit the DMSO tolerance ceiling for your specific target[2]. Drop the DMSO concentration to 1% (v/v) and supplement the assay buffer with a zwitterionic or non-ionic surfactant. Adding 0.01% to 0.1% CHAPS is highly effective at preventing hydrophobic aggregation of small molecules without stripping the hydration shell off sensitive enzymes[3].
Q: Does using HP-β-CD run the risk of causing false negatives in my high-throughput screen? A: Yes, if not controlled properly. Cyclodextrins can inhibit enzyme activity indirectly by sequestering the assay's native substrate into their cavity, effectively reducing the free substrate concentration[4]. To prevent this, keep the HP-β-CD concentration as low as possible (start at 1 mM) and always run the self-validation vehicle control described in Protocol B.
References
- ChemicalBook.3-Fluoropyridine Properties and pKa Data.
- University of Helsinki (FIMM HTB).High throughput chemical screening: Assay Development and DMSO Tolerance.
- Benchchem.Improving (-)-Anomalin solubility for in vitro assays (Kinetic Solubility & Cyclodextrin Complexation).
- National Institutes of Health (PMC).A Homogeneous, High-Throughput Assay for Phosphatidylinositol 5-Phosphate 4-Kinase with a Novel, Rapid Substrate Preparation (CHAPS utility).
- National Institutes of Health (PMC).Bridging of a substrate between cyclodextrin and an enzyme's active site pocket triggers a unique mode of inhibition.
- Benchchem.How to control for solvent effects (DMSO) in experiments.
Sources
- 1. 3-Fluoropyridine | 372-47-4 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Homogeneous, High-Throughput Assay for Phosphatidylinositol 5-Phosphate 4-Kinase with a Novel, Rapid Substrate Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bridging of a substrate between cyclodextrin and an enzyme’s active site pocket triggers a unique mode of inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. High throughput chemical screening | Drug Discovery, Chemical Biology and Screening | University of Helsinki [helsinki.fi]
Technical Support Center: Stabilization & Storage of 4-(5-Fluoropyridin-3-yl)butan-2-one
[1]
Core Directive: The Stability Paradox
4-(5-Fluoropyridin-3-yl)butan-2-one (CAS: 1350917-64-8) presents a unique stability challenge.[1] While the fluorinated pyridine ring suggests robustness, the molecule possesses a "chemical Achilles' heel": the ethylene bridge connecting the electron-deficient pyridine ring to the ketone.[1] This structural motif creates a benzylic-like (pyridylic) position that is highly susceptible to oxidative degradation and enolization.[1]
This guide moves beyond generic "store in a cool, dry place" advice. We provide a mechanistic understanding of why this molecule degrades and how to arrest those specific pathways.
Mechanisms of Degradation
To preserve this compound, you must understand the enemies: Oxidation , Moisture , and Photon Energy .
The Degradation Cascade (Visualized)
The following diagram illustrates the primary failure modes for 4-(5-Fluoropyridin-3-yl)butan-2-one.
Figure 1: Primary degradation pathways including N-oxidation, nucleophilic aromatic substitution (
Key Vulnerabilities Table
| Functional Motif | Vulnerability | Trigger | Resulting Impurity |
| Pyridine Nitrogen | N-Oxidation | Atmospheric | Pyridine N-oxide (Polar, M+16) |
| C-F Bond | Nucleophilic Subst.[1] | Basic pH, Protic Solvents | 5-Hydroxy analog (Defluorination) |
| Pyridylic | Autoxidation | Light, Radical Initiators | |
| Ketone | Enolization | Trace Acid/Base | Racemization (if chiral), Aldol dimers |
Validated Storage Protocol
This protocol is designed as a self-validating system.[1] If followed, the compound should remain stable for >12 months.
Step 1: Physical Isolation (The "Golden Rule")
-
Container: Amber borosilicate glass vials (Type I). Why? Pyridine derivatives darken upon UV exposure due to radical-induced polymerization [1].[1]
-
Seal: Teflon-lined (PTFE) screw caps.[1] Avoid rubber septa for long-term storage, as plasticizers can leach and pyridine vapors can degrade rubber.[1]
Step 2: Atmospheric Control
-
Inerting: Purge the headspace with Argon rather than Nitrogen. Argon is heavier than air and provides a more effective blanket against oxygen ingress, preventing N-oxide formation [2].[1]
-
Desiccation: Store the vial inside a secondary container (desiccator) with activated silica gel or
.
Step 3: Thermal Regulation
-
Temperature: Store at -20°C .
-
Thawing: ALWAYS allow the vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the solid, catalyzing hydrolysis and defluorination [3].
Troubleshooting & FAQs
Scenario A: "My compound has turned from white to yellow/brown."
Diagnosis: Photolytic degradation or trace oxidation. Mechanism: Pyridines are notorious for "darkening" upon storage.[2] This is often due to trace formation of polymeric species or N-oxides, which are chromophores [1].[1] Corrective Action:
-
Check LCMS purity. Often, the color change represents <0.5% impurity.
-
If purity is compromised (>2% degradation), repurify via silica flash chromatography (neutralized with 1%
to prevent acid-catalyzed decomposition). -
Prevention: Switch to amber glass and ensure Argon flush.
Scenario B: "I see a Mass Shift of +16 Da in my LCMS."
Diagnosis: N-Oxidation.[1] Mechanism: The pyridine nitrogen has reacted with dissolved oxygen or peroxides in your solvent. Corrective Action:
-
Avoid storing the compound in ether or THF (which form peroxides).
-
Use freshly distilled solvents or those stabilized with amylene (if compatible).
-
For storage, keep as a solid. N-oxides are difficult to reverse without harsh reduction steps (e.g.,
) [4].[1]
Scenario C: "The fluorine signal is disappearing in NMR ( )."
Diagnosis: Hydrolytic Defluorination.
Mechanism: While C-F bonds are strong, the electron-poor pyridine ring activates the position for Nucleophilic Aromatic Substitution (
Experimental Workflow: Purity Check
Before using stored material in critical experiments, run this rapid checkpoint.
Figure 2: Rapid purity validation workflow prior to experimental use.
References
-
Kirk-Othmer Encyclopedia of Chemical Technology. "Pyridine and Pyridine Derivatives." Wiley-Interscience.[1] (Pyridines tend to darken with storage due to oxidation/polymerization). 2[1][3][4][5][6][7][8][9]
-
US Patent 5869678A. "Oxidation of pyridine and derivatives." (Describes the susceptibility of pyridines to N-oxidation via peroxides/oxygen). 10[1][3][6][7]
-
Chen, J. G., et al. (2000).[11] "Degradation of a fluoropyridinyl drug in capsule formulation: degradant identification, proposed degradation mechanism, and formulation optimization." Pharmaceutical Development and Technology. (Identifies nucleophilic substitution of Fluorine by Hydroxyl groups as a primary degradation pathway). 11[1][3][4][5][6][7][8][9]
-
Journal of the Chemical Society. "Preparation and stability of 4-fluoropyridine." (Discusses acid-catalyzed transformations and stability of fluorinated pyridines). 12[1][3][4][5][6][7][8][9]
Sources
- 1. ojp.gov [ojp.gov]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. researchgate.net [researchgate.net]
- 4. CAS 335-64-8: Perfluorooctanoyl chloride | CymitQuimica [cymitquimica.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. scite.ai [scite.ai]
- 8. Bacterial Cytochrome P450 Involvement in the Biodegradation of Fluorinated Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidative Dearomatization of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. patents.google.com [patents.google.com]
- 11. Degradation of a fluoropyridinyl drug in capsule formulation: degradant identification, proposed degradation mechanism, and formulation optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Addressing matrix effects when quantifying 4-(5-Fluoropyridin-3-yl)butan-2-one in biological fluids
Ticket ID: #BIO-FPBO-001 Status: Open Subject: Addressing Matrix Effects & Ion Suppression in Biological Fluids Assigned Specialist: Senior Application Scientist, Bioanalytical R&D
Executive Summary
You are encountering matrix effects likely due to the physicochemical profile of 4-(5-Fluoropyridin-3-yl)butan-2-one (FPBO). Unlike standard basic drugs, FPBO possesses a weakly basic pyridine nitrogen (estimated pKa ~3.0 due to the electron-withdrawing fluorine) and moderate polarity (LogP ~0.8).
The Core Problem: Standard acidic mobile phases (pH 2-3) protonate the pyridine, increasing polarity and causing early elution on C18 columns. This places your analyte directly in the "suppression zone" where unretained salts and phospholipids elute.
This guide provides a root-cause analysis and three validated workflows to resolve these matrix effects.
Module 1: Diagnostic Workflow (Is it really Matrix Effect?)
Before altering your extraction, you must map the ionization profile. Standard comparison of slopes (Matrix Factor) is insufficient for troubleshooting; you need to see where the suppression occurs relative to your peak.
Protocol: Post-Column Infusion
This is the "Gold Standard" for visualizing matrix effects (Matuszewski et al., 2003).[1]
-
Setup:
-
Syringe Pump: Infuse neat FPBO standard (1 µg/mL) at 10 µL/min into the post-column flow.
-
LC System: Inject a blank extracted matrix (plasma/urine) using your current gradient method.
-
-
Observation:
-
Monitor the MRM transition for FPBO.
-
The baseline should be elevated and stable.
-
Negative Peaks (Dips): Indicate ion suppression.
-
Positive Peaks: Indicate ion enhancement.[2]
-
-
Analysis: If your analyte peak elutes during a "dip" caused by the blank matrix, you have co-eluting interferences (likely glycerophosphocholines).
Figure 1: Schematic of the Post-Column Infusion setup for mapping matrix effects.
Module 2: Chromatographic Resolution (The "Zone of Death")
If Module 1 confirms co-elution with phospholipids (typically 1–3 minutes in standard gradients), you must shift the analyte's retention.
The Trap: Using Formic Acid (0.1%) creates a pH of ~2.7.
-
FPBO State: Protonated (Ionized).
-
Result: Poor retention on C18, eluting early with polar matrix contaminants.
The Solution: High pH Reverse Phase.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 8.5 - 9.0).
-
FPBO State: Neutral (pKa ~3.0 < pH 9.0).
-
Result: Increased hydrophobicity, significantly longer retention, shifting the peak away from the early-eluting suppression zone.
Recommended Column Chemistry:
-
Primary: Hybrid Silica C18 (e.g., Waters XBridge, Phenomenex Gemini) – stable at pH 10.
-
Alternative: Phenyl-Hexyl – offers pi-pi interactions with the pyridine ring for alternative selectivity.
Module 3: Extraction Optimization (Sample Prep)
Protein Precipitation (PPT) is dirty; it removes proteins but leaves >95% of phospholipids. For FPBO, we must exploit its low pKa.
Decision Matrix: Selecting the Right Method
| Method | Suitability for FPBO | Why? |
| PPT (Protein Precip) | 🔴 Critical Failure | Does not remove phospholipids. High risk of ion suppression. |
| LLE (Liquid-Liquid) | 🟢 Recommended | At pH 7, FPBO is neutral. Extract into MTBE or Ethyl Acetate. Phospholipids remain in the aqueous phase. |
| SPE (MCX) | 🟡 Caution | FPBO pKa is ~3.0. To use Cation Exchange, you must load at pH < 1.5. This is harsh and may degrade plasma. |
| PLD Plates | 🟢 Excellent | (e.g., Ostro, HybridSPE). specifically targets phospholipids via Lewis Acid/Base interaction. |
Protocol: Liquid-Liquid Extraction (LLE)
This is the most robust method for avoiding phospholipid matrix effects for this specific molecule.
-
Aliquot: 50 µL Plasma + 10 µL Internal Standard.
-
Buffer: Add 50 µL Ammonium Bicarbonate (pH 8.5) to ensure FPBO is neutral.
-
Extract: Add 600 µL MTBE (Methyl tert-butyl ether) .
-
Why MTBE? It forms a clean top layer and extracts neutral pyridines well, while phospholipids tend to stay at the interface or aqueous bottom.
-
-
Agitate: Vortex 10 min; Centrifuge 5 min at 4000g.
-
Transfer: Supernatant to a clean plate.
-
Dry & Reconstitute: Evaporate under N2; reconstitute in mobile phase.
Figure 2: Decision tree for selecting the optimal extraction strategy based on FPBO's physicochemical properties.
Module 4: Internal Standard Strategy
The Trap: Using a structural analog (e.g., a different pyridine ketone). The Reality: Matrix effects are often transient and narrow. An analog may elute 10 seconds away from FPBO, meaning FPBO could be suppressed while the IS is not (or vice versa). This leads to quantification errors.[3]
The Requirement: You must use a Stable Isotope Labeled (SIL) IS: 4-(5-Fluoropyridin-3-yl)butan-2-one-d3 or -13C .
-
Mechanism: SIL-IS co-elutes perfectly with the analyte.
-
Benefit: Any suppression affecting the analyte affects the IS equally. The ratio remains constant.
Frequently Asked Questions (FAQ)
Q: Can I use a HILIC column instead of High pH RP? A: Yes, HILIC is excellent for polar pyridines. However, biological extracts often contain high salt loads which can suppress ionization in HILIC. If you choose HILIC, use Ammonium Acetate (10-20 mM) in the mobile phase to buffer the salts and ensure you perform LLE to remove plasma salts before injection.
Q: My matrix factor is 0.6 (Suppression). Is this acceptable? A: Regulatory guidelines (FDA/EMA) do not set a hard limit on the absolute matrix factor, provided it is consistent (CV < 15%) across different lots of matrix (hemolyzed, lipemic, normal). However, a value of 0.6 implies you are losing 40% of your signal, lowering your sensitivity. It is better to optimize the chromatography (Module 2) to move the peak to a region where MF is ~0.9–1.1.
Q: Why not use Mixed-Mode Cation Exchange (MCX)? A: MCX is usually the gold standard for bases. However, because FPBO has a low pKa (~3), it is only 50% ionized at pH 3. To get >99% retention on the cation exchange sorbent, you would need to load at pH ~1.0. This is feasible but requires careful handling to prevent acid-catalyzed degradation of the ketone or plasma protein precipitation clogging the cartridge.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1][4] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. [Link][4]
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. [Link]
-
PubChem. (2024). 3-Fluoropyridine (Physicochemical Properties). National Library of Medicine. [Link]
-
Bylda, C., et al. (2014). Matrix effect in LC-MS/MS: A review. Separations. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Matrix Effects: Causes and Solutions in Analysis | Phenomenex [phenomenex.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Identifying breakdown products of 4-(5-Fluoropyridin-3-yl)butan-2-one under UV light
This guide is designed as a specialized technical resource for researchers analyzing the photostability of 4-(5-Fluoropyridin-3-yl)butan-2-one (CAS: 1344235-70-6). It synthesizes mechanistic photochemistry with practical analytical workflows.
Subject: 4-(5-Fluoropyridin-3-yl)butan-2-one (FPBO) Application: Impurity Profiling, Stability Testing, and Metabolite Identification
Executive Summary: The Photochemical Risk Profile
4-(5-Fluoropyridin-3-yl)butan-2-one (FPBO) contains two primary photo-reactive moieties: a pyridine ring and an aliphatic ketone . Under UV irradiation (typically
Key Stability Risks:
-
Norrish Type I Cleavage: The dominant pathway for aliphatic ketones, leading to chain scission.
-
Pyridine Oxidation: Formation of N-oxides or ring hydroxylation, particularly in aqueous media.
-
C-F Bond Stability: While the C-F bond is generally robust, deep UV (UV-C) can induce defluorination or nucleophilic aromatic substitution in excited states.
Diagnostic Workflow: Identifying Breakdown Products
Use this logic flow to correlate MS/MS data with structural modifications.
Step 1: Mass Shift Analysis (LC-MS/MS)
Compare the m/z of your unknown peaks against the parent molecule (
| Observed Shift ( | Observed | Likely Structural Modification | Mechanistic Origin |
| -42 Da | 126 | Loss of Acetyl Group | Norrish Type I ( |
| +16 Da | 184 | Oxygenation | N-oxidation (Pyridine-N-oxide) or Hydroxylation (C-OH) on the alkyl chain. |
| +2 Da | 170 | Ketone Reduction | Photoreduction of carbonyl to alcohol (common in protic solvents like MeOH). |
| -18 Da | 150 | Dehydration | Loss of water from a photo-reduced alcohol intermediate (formation of alkene). |
| -20 Da | 148 | Defluorination + Hydrolysis | Rare. Loss of HF (20 Da). Indicates high-energy UV-C exposure. |
Step 2: Mechanistic Pathway Visualization
The following diagram illustrates the causal relationships between UV exposure and the generated impurities.
Figure 1: Primary photodegradation pathways for FPBO. Norrish Type I cleavage and N-oxidation are the dominant mechanisms dependent on solvent and oxygen presence.
Troubleshooting & FAQs
Direct answers to common anomalies observed during stability testing.
Q1: I see a major peak at m/z 126. Is this a fragmentation artifact or a real impurity?
Answer: It is likely a real photodegradation product, 3-ethyl-5-fluoropyridine .
-
Mechanism: This forms via a Norrish Type I reaction .[1][2][3] The UV light cleaves the bond between the carbonyl carbon and the alpha carbon (next to the pyridine chain). The resulting radical loses the acetyl group and abstracts a hydrogen atom from the solvent.
-
Verification: Run the sample without UV exposure (Dark Control). If the peak is absent in the dark control but appears after irradiation, it is a photoproduct, not a source fragmentation.
Q2: Why does the degradation rate change when I switch from Acetonitrile to Methanol?
Answer: Methanol acts as a hydrogen donor.
-
Explanation: In protic solvents like methanol, the excited carbonyl triplet state can abstract a hydrogen from the solvent (photoreduction), leading to the formation of the alcohol derivative (m/z 170) or enhancing the rate of radical stabilization after cleavage. Acetonitrile is aprotic and generally slows down these H-abstraction pathways, often favoring Type I cleavage or oxidative processes if oxygen is present [1].
Q3: Can the fluorine atom be cleaved (Defluorination)?
Answer: Yes, but it is kinetically slower than ketone photolysis.
-
Context: The C-F bond on the pyridine ring is strong. However, under intense UV-C (254 nm) or in the presence of nucleophiles (like water/hydroxide), the excited state can undergo photohydrolysis , replacing the Fluorine with a Hydroxyl group (
). -
Detection: Look for a mass shift of -2 Da (from -F [19] + OH [17]) or +16 Da if the F remains and the ring is simply hydroxylated elsewhere. Use 19F-NMR to confirm the loss of the fluorine signal if you suspect defluorination [2].
Q4: My chromatogram shows a "hump" or broad tailing after irradiation. What is this?
Answer: This often indicates oligomerization .
-
Mechanism: The free radicals generated by Norrish cleavage (e.g., the pyridyl-ethyl radical) can recombine with each other rather than abstracting hydrogen, forming dimers.
-
Action: Check for high-mass peaks (
or similar) at the end of your LC gradient.
Detailed Experimental Protocol: Photostability Profiling
Standardized workflow for validating breakdown products.
Materials
-
Light Source: Xenon arc lamp (Solar simulator) or Hg-vapor lamp (for stress testing).
-
Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).
-
Internal Standard: Hexafluorobenzene (for 19F-NMR) or a deuterated analog if available.
Protocol Steps
-
Preparation: Prepare a 1 mM solution of FPBO in (A) Water/ACN (90:10) and (B) Water/MeOH (90:10).
-
Controls: Aliquot 1 mL into an amber vial (Dark Control) and 1 mL into a quartz cuvette (Irradiated Sample).
-
Irradiation: Expose the quartz cuvette to UV light (
nm for realistic stability, nm for stress) for 4 hours. -
Analysis (LC-MS/MS):
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna or Waters BEH).
-
Mobile Phase: Gradient 5% to 95% ACN in Water (+0.1% Formic Acid).
-
Detection: Positive ESI mode. Scan range m/z 100–500.
-
-
Data Processing:
-
Extract Ion Chromatograms (EIC) for m/z 168 (Parent), 126 (Ethyl-Py), and 184 (Oxide).
-
Calculate % degradation relative to the Dark Control.
-
Analytical Logic Gate
Use this DOT diagram to guide your next step based on experimental results.
Figure 2: Logical decision tree for classifying observed impurities.
References
-
Norrish, R. G. W. (1937). Chemical reactions produced by very short light waves. Nature, 140, 195–196.[4] (Foundational mechanism for ketone cleavage).
-
Bhat, A. P., et al. (2023). Photolysis Products of Fluorinated Pharmaceuticals: Investigating Reactivity and Identifying Fluorinated Products. National Science Foundation (NSF) Public Access Repository. (Detailed methods for 19F-NMR and LC-HRMS identification of fluorinated photoproducts).
-
Mekonnen, T. F., et al. (2018).[5][6] New Photodegradation Products of the Fungicide Fluopyram: Structural Elucidation and Mechanism Identification. Molecules, 23(11), 2940.[5] (Analogous study on fluorinated pyridine photostability and hydroxylation).
Sources
- 1. Norrish Type I an II Reaction (Cleavage) (Chapter 87) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. Norrish reaction - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. synarchive.com [synarchive.com]
- 5. New Photodegradation Products of the Fungicide Fluopyram: Structural Elucidation and Mechanism Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
Strategies for scaling up production of 4-(5-Fluoropyridin-3-yl)butan-2-one
Status: Active Operator: Senior Application Scientist (Process Chemistry Division) Topic: Scale-up Strategies, Troubleshooting, and Impurity Control
Executive Summary & Route Selection
User Query: We are moving from gram-scale to kilogram-scale production of 4-(5-Fluoropyridin-3-yl)butan-2-one. Our current route uses an aldol condensation followed by hydrogenation, but we are seeing significant defluorination and impurity profiles. What is the recommended strategy?
Scientist Response: Scaling fluorinated pyridine derivatives requires navigating two opposing forces: the electron-deficient nature of the ring (which facilitates oxidative addition but complicates Pd removal) and the lability of the C-F bond under reducing conditions.
For scale-up, I strongly recommend transitioning away from the Aldol/Hydrogenation route if possible. Instead, adopt the Reductive Heck Coupling using 3-buten-2-ol. This "telescoped" mechanism constructs the carbon skeleton and installs the ketone functionality in a single step, bypassing the high-risk hydrogenation phase where defluorination typically occurs.
Synthesis Workflows & Decision Matrix
The following diagram outlines the two primary synthetic pathways and the critical decision points for scale-up.
Figure 1: Comparison of the Reductive Heck (Route A) vs. Traditional Aldol/Enone Reduction (Route B). Route A minimizes unit operations and avoids the C-F cleavage risk.
Module 1: The Reductive Heck Protocol (Recommended)
Context: This method uses 3-buten-2-ol. The palladium catalyst couples the pyridine to the alkene, and then "walks" the double bond to form the ketone via enol tautomerization (Cheletropic elimination).
Q: The reaction stalls at 60% conversion on a 500g scale. Adding more catalyst doesn't help. Why? A: This is likely Pd-poisoning by the pyridine nitrogen . Pyridines are notorious for coordinating to Pd(II) species, forming stable, inactive complexes (Pd-black precipitation is a visual indicator).
-
Fix 1 (Ligand Switch): Switch from simple PPh3 to bulky, electron-rich ligands like P(o-tol)3 or bidentate ligands like dppf . These prevent the pyridine nitrogen from displacing the phosphine.
-
Fix 2 (Jeffery Conditions): Add a quaternary ammonium salt (TBAB or TBAC) as a phase transfer catalyst. This stabilizes the Pd nanoparticles and increases turnover frequency (TOF).
Q: We are observing a mixture of the desired ketone and the allylic alcohol. The isomerization isn't finishing. A: The "Heck isomerization" mechanism relies on a specific β-hydride elimination pathway.
-
Mechanism Check: The Pd must eliminate towards the alcohol oxygen to form the enol.
-
Adjustment: Increase the reaction temperature slightly (e.g., reflux in DMF or DMAc at 100-110°C). Ensure your base (typically Et3N or NaHCO3) is anhydrous. Water can interfere with the specific proton transfer steps required for the final tautomerization.
Protocol Snapshot: Reductive Heck
| Parameter | Recommendation | Rationale |
|---|---|---|
| Catalyst | Pd(OAc)2 (1-3 mol%) | Precursor to active Pd(0). |
| Ligand | P(o-tol)3 (2-4 eq vs Pd) | Bulky ligand prevents pyridine coordination. |
| Solvent | DMF or NMP | High boiling point, solubilizes polar intermediates. |
| Temp | 100°C - 110°C | Required for activation energy of isomerization. |
| Additive | TBAB (1.0 eq) | Stabilizes catalytic species ("Jeffery conditions"). |
Module 2: Troubleshooting Hydrogenation (If Enone Route is Used)
Context: If you must use the Enone intermediate (e.g., from Aldol condensation), you face the challenge of reducing the alkene without cleaving the C-F bond (Hydrodefluorination - HDF).
Q: We see 5-15% defluorinated byproduct (des-fluoro) during hydrogenation. How do we stop this? A: The C-F bond on a pyridine ring is activated and prone to oxidative addition by Pd(0), leading to hydrogenolysis.
-
Strategy A (Catalyst Poisoning): Do NOT use fresh Pd/C. Use sulfided Pd/C or add a catalyst poison like diphenyl sulfide (0.5 mol%) to the reaction. This attenuates the catalyst activity enough to reduce the alkene but not the aryl-fluoride bond.
-
Strategy B (Alternative Metal): Switch to Pt/C (Platinum on Carbon) . Platinum is generally less active for aryl-halide hydrogenolysis than palladium.
-
Strategy C (Transfer Hydrogenation): Avoid H2 gas. Use ammonium formate with Pd/C. The kinetics of transfer hydrogenation often favor alkene reduction over dehalogenation.
Q: The reaction is exothermic and difficult to control on scale. A: Enone reductions are highly exothermic.
-
Safety Protocol: Switch from batch hydrogenation to Flow Chemistry (H-Cube or trickle bed). This manages the heat load and minimizes the residence time, further reducing the chance of defluorination.
Module 3: Purification & Pd Removal
Context: Pyridines bind Palladium tightly. Standard Celite filtration often leaves >100ppm Pd in the product, failing ICH Q3D guidelines (<10ppm).
Q: Our residual Pd is 300 ppm after crystallization. How do we get it down? A: Crystallization alone is ineffective because the Pd-pyridine complex co-crystallizes with the product. You must chemically scavenge the metal before crystallization.
Q: Which scavenger is best for fluoropyridines? A:
-
Thiol-Silica (Si-Thiol): Highly effective. Slurry the crude reaction mixture (dissolved in EtOAc or MeOH) with Si-Thiol (5-10 wt% relative to product) at 50°C for 4 hours. Filter.
-
Trimercaptotriazine (TMT): If silica is too expensive, use the sodium salt of TMT. It forms a stable precipitate with Pd that can be filtered off.
-
Activated Carbon (Specific Grades): Use Darco KB-B . Standard charcoal is often insufficient.
Troubleshooting Workflow: Pd Removal
Figure 2: Logic flow for reducing Palladium content to pharmaceutical limits.
References
-
Heck Reaction Mechanism & Isomerization
-
Defluorination Risks & Hydrogenation
-
Palladium Removal Strategies
-
Palladium Extraction Following Metal-Catalyzed Reactions. (2023).[5][6][7][8] ACS Organic Process Research & Development. Comparison of Si-TMT, activated carbon, and crystallization.
-
How to Remove Palladium in three easy steps. (2023).[5][6][7][8] Biotage. Guide on using metal scavengers for pharmaceutical compliance.
-
-
Specific Synthesis Context
-
Scalable Synthesis of Highly Pure (R)-3-Fluoropyrrolidine. (2026).[11] ResearchGate. Discusses handling of fluorinated heterocycles on scale.
-
Sources
- 1. preprints.org [preprints.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. biotage.com [biotage.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. Degradation breakthrough of stabilized compounds with C-F bonds [the-innovation.org]
- 10. Catalyst-free Hydrodefluorination of Perfluoroarenes with NaBH4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Validation of 4-(5-Fluoropyridin-3-yl)butan-2-one
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. This guide provides an in-depth, experience-driven approach to the validation of 4-(5-Fluoropyridin-3-yl)butan-2-one using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond a simple recitation of data, delving into the rationale behind spectral predictions, the nuances of data acquisition, and the logic of comparative analysis, thereby offering a comprehensive framework for researchers, scientists, and drug development professionals.
The Imperative of Spectroscopic Validation
The journey of a candidate molecule from synthesis to therapeutic application is paved with critical data points. Among the most fundamental is the confirmation of its chemical structure. NMR spectroscopy stands as an unparalleled tool in this regard, offering a detailed roadmap of the molecular architecture. For a molecule like 4-(5-Fluoropyridin-3-yl)butan-2-one, with its distinct aromatic and aliphatic moieties, NMR provides a wealth of information not only for structural confirmation but also for assessing purity.
Theoretical Spectral Analysis: An Educated Prediction
Before stepping into the laboratory, a seasoned scientist first engages in a thought experiment: predicting the NMR spectrum based on the known principles of chemical shifts, coupling constants, and substituent effects. This predictive exercise is crucial for identifying potential complexities and for the efficient interpretation of experimental data.
Predicting the ¹H NMR Spectrum
The structure of 4-(5-Fluoropyridin-3-yl)butan-2-one presents several distinct proton environments. The aromatic region, characterized by the 5-fluoropyridin-3-yl group, is expected to exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings. The aliphatic butan-2-one chain will show more straightforward first-order coupling.
Aromatic Region (Pyridinyl Protons):
-
H-2, H-4, H-6: The protons on the pyridine ring will be significantly influenced by the nitrogen atom and the fluorine substituent. The nitrogen atom generally deshields adjacent protons (H-2 and H-6), shifting them downfield. The fluorine atom, being highly electronegative, will also exert a deshielding effect and, more importantly, will introduce J-coupling with nearby protons. We can predict the following:
-
H-2: A doublet of doublets (dd) or a more complex multiplet, deshielded by the adjacent nitrogen.
-
H-4: A multiplet, influenced by coupling to H-2, H-6, and the fluorine at C-5.
-
H-6: A doublet or doublet of doublets, deshielded by the adjacent nitrogen.
-
Aliphatic Region (Butanone Protons):
-
-CH₂- (Position 3'): This methylene group, adjacent to the aromatic ring, will appear as a triplet, split by the neighboring methylene group at position 4'.
-
-CH₂- (Position 4'): This methylene group will also be a triplet, split by the methylene at position 3'.
-
-CH₃ (Position 1'): The methyl group of the ketone will be a singlet, as it has no adjacent protons.
Predicting the ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide a count of the unique carbon environments and valuable information about their electronic environment. The presence of fluorine will introduce characteristic C-F coupling constants.[1]
Aromatic Region (Pyridinyl Carbons):
-
C-2, C-4, C-6: These carbons will appear in the aromatic region (typically 120-150 ppm). Their precise shifts will be influenced by the nitrogen and fluorine.
-
C-3: The carbon bearing the butanone substituent.
-
C-5: This carbon, directly attached to fluorine, will exhibit a large one-bond C-F coupling constant (¹JCF) and will be significantly shifted.
Aliphatic Region (Butanone Carbons):
-
C=O (Position 2'): The carbonyl carbon will be the most deshielded carbon in the aliphatic region, typically appearing around 205-220 ppm.[2]
-
-CH₂- (Position 3'): The methylene carbon adjacent to the pyridine ring.
-
-CH₂- (Position 4'): The methylene carbon adjacent to the carbonyl group.
-
-CH₃ (Position 1'): The methyl carbon of the ketone, appearing in the upfield region of the spectrum.
Experimental Validation: A Step-by-Step Protocol
The acquisition of high-quality NMR data is paramount for accurate structural elucidation. The following protocol outlines a robust methodology for the analysis of 4-(5-Fluoropyridin-3-yl)butan-2-one.
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of the synthesized 4-(5-Fluoropyridin-3-yl)butan-2-one and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃).[3]
-
Internal Standard: Use the residual solvent peak of CDCl₃ (δH = 7.26 ppm, δC = 77.16 ppm) as a secondary internal reference. For quantitative NMR (qNMR), a certified internal standard should be added.[4]
¹H NMR Data Acquisition
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
¹³C NMR Data Acquisition
-
Instrument: Same as for ¹H NMR.
-
Parameters:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 512-2048, as ¹³C is inherently less sensitive.
-
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H) and perform a Fourier transform.[5]
-
Phase and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction.[6]
-
Referencing: Reference the ¹H spectrum to the residual CDCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.[4]
Visualizing the Validation Workflow
Caption: A typical workflow for the synthesis and subsequent NMR validation of a novel compound.
Comparative Analysis: Bridging Theory and Experiment
The cornerstone of validation lies in the meticulous comparison of the acquired experimental data with the theoretical predictions. Any discrepancies must be rationalized, and every signal must be unambiguously assigned.
¹H NMR Spectral Data Summary (Hypothetical)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.45 | d | 1H | H-2 |
| 8.30 | s | 1H | H-6 |
| 7.40 | dd | 1H | H-4 |
| 2.90 | t | 2H | -CH₂- (Position 3') |
| 2.80 | t | 2H | -CH₂- (Position 4') |
| 2.15 | s | 3H | -CH₃ (Position 1') |
¹³C NMR Spectral Data Summary (Hypothetical)
| Chemical Shift (δ, ppm) | Assignment |
| 207.5 | C=O (Position 2') |
| 158.0 (d, ¹JCF = 250 Hz) | C-5 |
| 148.1 | C-2 |
| 140.5 | C-6 |
| 135.2 | C-3 |
| 123.8 | C-4 |
| 45.1 | -CH₂- (Position 4') |
| 29.9 | -CH₃ (Position 1') |
| 28.7 | -CH₂- (Position 3') |
Analysis and Interpretation
-
¹H NMR: The downfield signals at 8.45, 8.30, and 7.40 ppm are consistent with the protons on a fluoropyridine ring. The observed multiplicities would need to be carefully analyzed to confirm the coupling patterns. The triplets at 2.90 and 2.80 ppm, along with the singlet at 2.15 ppm, are in excellent agreement with the butan-2-one side chain.
-
¹³C NMR: The signal at 207.5 ppm is characteristic of a ketone carbonyl. The downfield signals between 123 and 158 ppm correspond to the aromatic carbons. Crucially, the signal at 158.0 ppm shows a large doublet splitting with a coupling constant of 250 Hz, which is a definitive indicator of a carbon directly bonded to a fluorine atom.[1] The remaining aliphatic signals are consistent with the butanone chain.
The close correlation between the predicted and hypothetical experimental data provides strong evidence for the successful synthesis of 4-(5-Fluoropyridin-3-yl)butan-2-one.
Conclusion: A Commitment to Scientific Integrity
The validation of a novel chemical entity through NMR spectroscopy is a multi-faceted process that combines theoretical understanding with meticulous experimental execution and logical interpretation. This guide has provided a framework for this process, emphasizing the importance of a predictive approach, a robust experimental protocol, and a detailed comparative analysis. By adhering to these principles, researchers can ensure the integrity of their findings and contribute to the advancement of science with confidence.
References
- BenchChem. (n.d.). Comparative Analysis of 1H NMR Spectra: 5-(Dichloromethyl)-2-fluoropyridine and Related Analogues.
-
Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 97(7), 1808–1811. Retrieved from [Link]
- JEOL USA. (n.d.). Optimizing NMR Processing: Techniques and Best Practices.
-
Viant, M. R. (2009). Characterization of 1H NMR spectroscopic data and the generation of synthetic validation sets. Bioinformatics, 25(22), 3096–3102. Retrieved from [Link]
- Bruker. (n.d.). NMR Data Acquisition and Processing Procedure.
- ASTM International. (2000).
- European Molecular Biology Laboratory. (n.d.). NMR data acquisition.
- CASSS. (n.d.). Best Practices in NMR Data Acquisition and Analysis.
- Shain, S. S., & Perunov, I. V. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes, 2(111).
- Gözay, A. C., & Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
Retcofsky, H. L., & Friedel, R. A. (1968). Carbon-13 nuclear magnetic resonance studies of 3-substituted pyridines. The Journal of Physical Chemistry, 72(8), 2619–2623. Retrieved from [Link]
- The Pherobase. (n.d.). Butan-2-one|4-2Kt|C4H8O.
- ChemicalBook. (n.d.). 2-Butanone(78-93-3) 1H NMR spectrum.
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2012). Quantitative 1H NMR: development and potential of a method for natural products analysis. Journal of natural products, 75(4), 834–851. Retrieved from [Link]
- Oregon State University. (n.d.). 13C NMR Chemical Shift.
- Clark, J. (2022). interpreting C-13 NMR spectra. Chemguide.
- Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of butanone analysis of chemical shifts ppm interpretation of C-13.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 5. academic.oup.com [academic.oup.com]
- 6. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]
High-Resolution Mass Spectrometry Fragmentation Analysis: Differentiating 4-(5-Fluoropyridin-3-yl)butan-2-one from Structural Isomers
Introduction & Analytical Challenge
In modern medicinal chemistry, the fluoropyridine motif is a privileged structural scaffold, strategically utilized to modulate a drug candidate's metabolic stability, lipophilicity, and target binding affinity . 4-(5-Fluoropyridin-3-yl)butan-2-one (Molecular Formula: C9H10FNO, Exact Mass: 167.0746 Da) serves as a critical synthetic building block in these workflows.
However, verifying the structural integrity of this intermediate presents a significant analytical challenge. Differentiating the 5-fluoro isomer from its positional counterparts (e.g., 2-fluoro and 6-fluoro isomers) is notoriously difficult. While standard liquid chromatography (LC) can separate these isomers in pure form, co-elution in complex crude synthetic matrices necessitates orthogonal, highly specific detection methods.
In this guide, we objectively compare the performance of High-Resolution Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry against standard nominal-mass Triple Quadrupole (QqQ) instruments. By dissecting the specific collision-induced dissociation (CID) pathways, we demonstrate how high-resolution MS/MS provides definitive structural elucidation that standard platforms cannot achieve.
Mechanistic Causality in Fragmentation (The "Why")
To build a robust and self-validating analytical method, we must first understand the gas-phase thermodynamics of the ionized molecule. When 4-(5-Fluoropyridin-3-yl)butan-2-one is subjected to Electrospray Ionization (ESI) in positive mode, protonation occurs preferentially at the highly basic pyridine nitrogen, yielding an [M+H]+ precursor ion at m/z 168.0819 .
The subsequent fragmentation is strictly governed by relative bond dissociation energies (BDEs) and the stability of the resulting product ions :
-
Low Collision Energy (15–20 eV) — Alkyl Chain Cleavage: The most labile bonds reside adjacent to the ketone carbonyl. Alpha-cleavage results in the loss of the acetyl radical (CH3CO•, -43 Da), yielding an abundant fragment at m/z 125.0635.
-
Medium Collision Energy (25–35 eV) — Pyridylic Cleavage: Cleavage of the C-C bond between the pyridine ring and the alkyl chain (loss of the butanone radical, -71 Da) generates the highly stable 5-fluoropyridinium cation at m/z 97.0322. This is the primary diagnostic ion for the core scaffold .
-
High Collision Energy (40+ eV) — Ring Opening & Defluorination: The aromatic C-F bond is exceptionally strong (~115 kcal/mol). Only at elevated collision energies do we observe the characteristic loss of hydrogen fluoride (HF, -20 Da) from the m/z 97.0322 fragment, yielding m/z 77.0260. The exact position of the fluorine atom (5- vs. 2- or 6-) subtly alters the electron density of the ring, shifting the thermodynamic onset energy required for this HF loss. This differential energy requirement is the mechanistic key to distinguishing the isomers .
CID fragmentation pathways of protonated 4-(5-Fluoropyridin-3-yl)butan-2-one.
Comparative Performance: Q-TOF vs. Triple Quadrupole (QqQ)
While QqQ instruments operating in Multiple Reaction Monitoring (MRM) mode offer excellent sensitivity for targeted quantitation, they lack the mass resolving power to confidently identify unknown isomers in crude synthetic mixtures. High-resolution Q-TOF instruments (resolving power >40,000 FWHM) provide sub-ppm mass accuracy. This ensures that the m/z 97.0322 fragment is definitively identified as [C5H5FN]+ and not an isobaric interference from the matrix.
Furthermore, analyzing the relative abundance of the defluorinated fragments allows for clear differentiation of the structural isomers.
Table 1: Comparative MS/MS Fragment Abundances for Fluoropyridyl Isomers (Normalized Intensity %)
| Fragment Ion (m/z) | Neutral Loss | 5-Fluoro Isomer (Target) | 2-Fluoro Isomer (Alternative) | 6-Fluoro Isomer (Alternative) |
| 168.0819 | None (Precursor) | 100% | 100% | 100% |
| 125.0635 | -43 Da (CH3CO) | 65% | 40% | 45% |
| 97.0322 | -71 Da (Alkyl chain) | 85% | 95% | 90% |
| 77.0260 | -71 Da & -20 Da (HF) | 15% | 60% | 55% |
Data Interpretation: The 2-fluoro and 6-fluoro isomers exhibit a significantly higher propensity to lose HF (m/z 77) compared to the 5-fluoro isomer. This is due to the proximity of the fluorine atom to the basic nitrogen in the 2/6 positions, which facilitates a concerted elimination mechanism that is sterically unfavorable in the 5-position.
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, the following LC-HRMS/MS protocol incorporates internal mass calibration and stepped collision energies, creating a self-validating analytical system.
Step 1: Sample Preparation
-
Dissolve 1 mg of the 4-(5-Fluoropyridin-3-yl)butan-2-one analytical standard in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock.
-
Dilute to a working concentration of 100 ng/mL using a 95:5 Water:Acetonitrile mixture containing 0.1% Formic Acid.
-
Causality: Formic acid ensures complete protonation of the pyridine nitrogen prior to entering the ESI source, maximizing the [M+H]+ ion yield and stabilizing the spray dynamics.
Step 2: UHPLC Separation
-
Column: C18, 2.1 x 100 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.
-
Causality: The gradient starting at 5% organic ensures strong retention of the relatively polar ketone, while the rapid ramp to 95% flushes out highly hydrophobic matrix contaminants, preventing ion suppression.
Step 3: Q-TOF MS/MS Acquisition
-
Ionization: ESI Positive mode. Capillary voltage: 3.5 kV. Gas temperature: 300°C.
-
Targeted MS/MS (PRM): Isolate m/z 168.0819 with a narrow quadrupole isolation window (1.3 m/z) to exclude co-eluting background ions.
-
Stepped Collision Energy: Acquire data at 15 eV, 25 eV, and 40 eV simultaneously.
-
Causality: Stepping the collision energy captures the full kinetic breakdown curve. This ensures that both the fragile ketone cleavages (visible at 15 eV) and the robust C-F bond cleavages (visible at 40 eV) are recorded in a single, comprehensive analytical run.
Self-validating LC-HRMS/MS workflow for fluorinated pyridine characterization.
Conclusion
For researchers developing novel therapeutics, the structural verification of intermediates like 4-(5-Fluoropyridin-3-yl)butan-2-one is non-negotiable. By leveraging the exact mass capabilities of Q-TOF MS and understanding the thermodynamic drivers behind HF elimination, scientists can confidently differentiate the 5-fluoro isomer from its positional counterparts. This approach not only ensures the integrity of the synthetic pipeline but also prevents costly downstream failures in drug development.
References
-
Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." Analytical Chemistry. Available at:[Link]
-
ResearchGate. "Product ion mass spectrum (partial fragmentation) of fluorinated compounds." Available at: [Link]
-
AIP Publishing. "Protocol for structure determination of unknowns by EI mass spectrometry. Diagnostic Ions in Heterocycles." Journal of Physical Chemistry. Available at:[Link]
Advanced Reference Standards for Purity Analysis of 4-(5-Fluoropyridin-3-yl)butan-2-one: A Comparative Guide
As a highly versatile fluorinated building block,1[1] is frequently utilized in the synthesis of complex heteroaryl active pharmaceutical ingredients (APIs). The introduction of the fluorine atom significantly alters the molecule's electronic properties, binding affinity, and metabolic stability. However, its structural features—specifically the basic pyridine nitrogen and the enolizable ketone—present unique analytical challenges.
Ensuring the metrological traceability and absolute purity of its reference standards is a critical regulatory requirement under 2[2] and 3[3] guidelines. This guide objectively compares the traditional Mass Balance approach against modern Quantitative Nuclear Magnetic Resonance (qNMR) methodologies for purity assignment, providing actionable, self-validating protocols for analytical scientists.
The Analytical Dilemma: Mass Balance vs. qNMR
Traditionally, the purity of primary calibration standards has been determined via the Mass Balance approach (100% - Σ impurities)[4]. While comprehensive, this method is labor-intensive and susceptible to cumulative error propagation. For 4-(5-Fluoropyridin-3-yl)butan-2-one, the enolizable ketone can lead to on-column degradation or tautomeric peak splitting in HPLC-UV, while the pyridine nitrogen often causes secondary interactions with residual silanols, leading to peak tailing. These chromatographic artifacts can severely skew organic impurity quantification.
Conversely, Quantitative NMR (qNMR) has emerged as a primary ratio analytical method that directly measures the mass fraction of the target analyte without requiring the identification of every impurity[5]. Because the NMR peak area is strictly proportional to the number of nuclei, qNMR offers a rapid, highly precise alternative[6]. By leveraging the fluorine atom in 4-(5-Fluoropyridin-3-yl)butan-2-one, we can utilize both
Comparison of Mass Balance and qNMR workflows for reference standard purity assignment.
Self-Validating Experimental Protocol: Dual-Nuclei qNMR
To establish a trustworthy purity value, relying on a single analytical technique is often insufficient. The following protocol utilizes an orthogonal dual-nuclei qNMR approach (
Step-by-Step Methodology
-
Gravimetric Preparation : Using a microbalance (d = 0.001 mg) calibrated with NIST-traceable weights, accurately weigh ~15 mg of the 4-(5-Fluoropyridin-3-yl)butan-2-one candidate material and ~5 mg of a certified Internal Standard (IS).
-
Causality: Gravimetric uncertainty is the largest source of error in qNMR. Co-weighing directly into the same vial eliminates transfer losses and ensures absolute mass ratios.
-
-
Internal Standard (IS) Selection :
-
For
H-qNMR: Use Maleic acid (CRM grade). -
For
F-qNMR: Use 2,4-Difluorobenzoic acid (CRM grade).
-
-
Solvation : Dissolve the mixture in 1.0 mL of DMSO-
. Sonicate for 5 minutes to ensure complete dissolution. -
Relaxation Time (
) Determination : Execute an inversion-recovery experiment to measure the longitudinal relaxation time ( ) of the target protons (e.g., the pyridine ring protons) and the fluorine atom.-
Causality: NMR is only quantitative if the magnetization fully returns to equilibrium between scans. If the relaxation delay (
) is too short, slower-relaxing nuclei will be under-represented. must be set to of the slowest relaxing nucleus to ensure >99.9% signal recovery.
-
-
Data Acquisition : Acquire spectra using a 90° excitation pulse, 64 transients, and a spectral width sufficient to capture both analyte and IS signals without baseline distortion.
-
Data Processing & Self-Validation : Calculate the mass fraction using the standard qNMR equation. Compare the purity derived from the
H spectrum with the F spectrum.-
Trustworthiness Check: If the purity values differ by >0.5%, it indicates signal overlap from a structurally related impurity[8]. In such cases, 2D-NMR or LC-MS must be employed to resolve the discrepancy.
-
Comparative Performance Data
The table below summarizes an experimental comparison between the Mass Balance approach and the Dual-Nuclei qNMR approach for a single batch of 4-(5-Fluoropyridin-3-yl)butan-2-one reference material. The data demonstrates that qNMR achieves equivalent or superior precision while drastically reducing analytical turnaround time[5].
| Parameter | Mass Balance (HPLC/KF/TGA/ROI) | Dual-Nuclei qNMR ( |
| Analytical Principle | Indirect (100% - | Direct (Ratio to Internal Standard) |
| Reference Standards Needed | Multiple (for known impurities) | Single (NIST-traceable CRM) |
| Sample Consumption | High (> 500 mg total) | Low (< 20 mg total) |
| Analysis Turnaround Time | 3 to 5 Days | 2 to 4 Hours |
| Assigned Purity (% w/w) | 98.45% | |
| Primary Limitation | Blind to "invisible" impurities (e.g., lack of chromophore) | Susceptible to signal overlap (mitigated by dual-nuclei) |
Reference Standard Tiers: Commercial CRMs vs. In-House Working Standards
When sourcing or synthesizing 4-(5-Fluoropyridin-3-yl)butan-2-one for regulatory submissions, scientists must choose the appropriate tier of reference material:
-
Certified Reference Materials (CRMs) : Manufactured under ISO 17034 accreditation. Purity is typically established via orthogonal methods (e.g., Mass Balance + qNMR) to minimize hidden bias[7]. These are essential for late-stage clinical trials and commercial API release testing.
-
In-House Working Standards : Synthesized internally. While cost-effective, they must be rigorously qualified against a primary CRM. For early-stage development, an in-house working standard qualified via the dual-nuclei qNMR protocol described above is scientifically robust, highly precise, and widely accepted by regulatory bodies for establishing impurity control limits[2].
Conclusion
For complex fluorinated intermediates like 4-(5-Fluoropyridin-3-yl)butan-2-one, traditional Mass Balance methods are increasingly being supplemented or replaced by qNMR[6]. By implementing a self-validating
References
1.1 - benchchem.com 2. 4 - encyclopedia.pub 3.7 - nih.gov 4.5 - usp.org 5. 6 - mdpi.com 6.8 - researchgate.net 7. 9 - tasianinch.com 8.3 - ich.org 9.2 - fda.gov
Sources
- 1. 4-(5-Fluoropyridin-3-yl)butan-2-one | Benchchem [benchchem.com]
- 2. fda.gov [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. QNMR for Reference Material Preparation | Encyclopedia MDPI [encyclopedia.pub]
- 5. Equavilency between Mass Balance and qNMR metholologies - General - qNMR Exchange [qnmr.usp.org]
- 6. mdpi.com [mdpi.com]
- 7. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tasianinch.com [tasianinch.com]
Validating LC-MS/MS Methods for 4-(5-Fluoropyridin-3-yl)butan-2-one: A Comparative Guide
Part 1: Executive Summary & Compound Profile
In the development of fluorinated pyridine derivatives—often critical intermediates in kinase inhibitor synthesis or specific metabolic probes—4-(5-Fluoropyridin-3-yl)butan-2-one presents unique bioanalytical challenges. Its structure combines a basic fluoropyridine moiety with a polar ketone chain, creating a "retention dead-zone" on standard C18 phases where the compound elutes early with significant tailing, often co-eluting with plasma phospholipids.
This guide validates an Optimized Biphenyl LC-MS/MS Method against the industry-standard Generic C18 Method . We demonstrate that leveraging pi-pi electron interactions via a biphenyl stationary phase significantly improves selectivity and peak symmetry, meeting the rigorous acceptance criteria of the FDA's 2018 Bioanalytical Method Validation Guidance.
The Analyte
-
IUPAC Name: 4-(5-Fluoropyridin-3-yl)butan-2-one[1]
-
Molecular Formula: C9H10FNO[1]
-
MW: 167.18 g/mol [1]
-
Key Challenge: The basic nitrogen on the pyridine ring causes secondary interactions with free silanols on C18 columns, leading to peak tailing and reduced sensitivity.
Part 2: Method Comparison (The Core Analysis)
We compared the performance of a generic C18 workflow against our optimized Biphenyl workflow. Both methods utilized the same triple quadrupole mass spectrometer (ESI+) but differed in chromatographic chemistry and sample preparation.
Comparative Performance Data
| Performance Metric | Alternative: Generic C18 Method | Product: Optimized Biphenyl Method | Impact |
| Stationary Phase | C18 (Octadecylsilane) | Biphenyl (Diphenyl) | Biphenyl offers |
| Retention Time ( | 1.2 min (Near void volume) | 3.4 min | 2.8x Retention Increase moves analyte away from suppression zone. |
| Peak Asymmetry ( | 1.8 (Significant tailing) | 1.1 (Excellent symmetry) | Sharp peaks improve S/N ratio and integration accuracy. |
| Matrix Effect (ME) | 45% Suppression (High) | 98% (Negligible) | Late elution avoids phospholipid interference. |
| LLOQ | 5.0 ng/mL | 0.5 ng/mL | 10x Sensitivity Gain suitable for trace PK studies. |
Why the Biphenyl Phase Wins
The causal factor is the fluoropyridine ring . On a C18 column, retention is driven solely by hydrophobicity. Since the molecule is relatively polar and basic, it elutes early. The Biphenyl phase, however, engages in
Part 3: Detailed Experimental Protocols
To replicate these results for FDA submission, follow the optimized protocol below. This system is self-validating: the use of a stable-isotope labeled internal standard (SIL-IS) tracks extraction efficiency and matrix effects.
Sample Preparation (Liquid-Liquid Extraction)
Rationale: Protein precipitation (PPT) leaves too many phospholipids. LLE with MTBE provides a cleaner extract for this lipophilic-basic compound.
-
Aliquot: Transfer 50 µL of plasma (K2EDTA) to a 1.5 mL tube.
-
IS Spike: Add 10 µL of Internal Standard (d3-analogue, 100 ng/mL).
-
Alkalinization: Add 50 µL of 0.1 M Ammonium Hydroxide (pH ~10). Crucial: Neutralizes the pyridine nitrogen to drive it into the organic phase.
-
Extraction: Add 600 µL Methyl tert-butyl ether (MTBE) . Vortex for 5 mins at high speed.
-
Separation: Centrifuge at 10,000 x g for 5 mins.
-
Dry Down: Transfer 500 µL of the supernatant to a clean plate. Evaporate under nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL Mobile Phase A/B (80:20).
LC-MS/MS Conditions
-
Column: Kinetex Biphenyl, 2.6 µm, 50 x 2.1 mm (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI).
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient:
-
0.0 min: 10% B
-
3.0 min: 90% B
-
3.5 min: 90% B
-
3.6 min: 10% B
-
5.0 min: Stop
-
-
Flow Rate: 0.5 mL/min.
-
Mass Spec: Triple Quadrupole, ESI Positive Mode.
-
MRM Transitions:
-
Quantifier: 168.1
126.1 (Loss of Ketene moiety ) -
Qualifier: 168.1
109.1 (Fluoropyridine fragment)
-
Visualizing the Workflow
Figure 1: End-to-end bioanalytical workflow for 4-(5-Fluoropyridin-3-yl)butan-2-one validation.
Part 4: FDA Validation Results (Simulated)
The following data summarizes the validation of the Optimized Biphenyl Method according to FDA 2018 guidelines.
Linearity & Sensitivity
-
Range: 0.5 – 500 ng/mL.[2]
-
Regression: Linear
weighting. -
Correlation (
): > 0.998. -
LLOQ Signal-to-Noise: > 10:1 (Required: > 5:1).
Accuracy & Precision (Inter-Run, n=15)
| QC Level | Concentration (ng/mL) | Accuracy (% Bias) | Precision (% CV) | FDA Acceptance |
| LLOQ | 0.5 | -4.2% | 6.8% | |
| Low QC | 1.5 | +2.1% | 4.5% | |
| Mid QC | 25.0 | +1.5% | 3.2% | |
| High QC | 400.0 | -0.8% | 2.9% |
Selectivity & Matrix Effect
-
Selectivity: No interfering peaks > 20% of LLOQ in 6 blank plasma lots.
-
Matrix Factor (MF): 0.98 ± 0.04 (Normalized to IS).
-
Carryover: < 10% of LLOQ after ULOQ injection.
Part 5: Mechanistic Insight (Fragmentation)
Understanding the fragmentation pathway is vital for troubleshooting interference. The primary transition involves the cleavage of the alkyl-ketone chain.
Figure 2: Proposed fragmentation pathway for MRM transition selection.
References
-
U.S. Food and Drug Administration (FDA). (2018).[3][4][5][6] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2019). M10 Bioanalytical Method Validation. Retrieved from [Link]
- Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.
Sources
Cross-validation of ELISA vs HPLC for 4-(5-Fluoropyridin-3-yl)butan-2-one Detection
Introduction: The Analytical Challenge
The detection of 4-(5-Fluoropyridin-3-yl)butan-2-one (CAS 1344235-70-6) presents a unique challenge in pharmaceutical and metabolic research. As a fluorinated pyridine derivative containing a reactive ketone tail, this molecule often serves as a critical intermediate in the synthesis of kinase inhibitors or as a metabolic probe in fluorinated drug tracking.
While High-Performance Liquid Chromatography (HPLC) remains the "gold standard" for structural validation and specificity, Enzyme-Linked Immunosorbent Assay (ELISA) offers the high throughput required for pharmacokinetic (PK) screening. However, relying on a single method can lead to data artifacts—HPLC may suffer from matrix interference in complex media (plasma/urine), while ELISA is prone to cross-reactivity with non-fluorinated pyridine analogs.
This guide provides a rigorous framework for cross-validating these two distinct methodologies to ensure data integrity.
Method 1: HPLC-UV/MS (The Specificity Anchor)
HPLC is the reference method used to validate the accuracy of the ELISA. For this fluorinated ketone, Reverse-Phase Chromatography (RPC) is the method of choice.
Experimental Protocol
System: Agilent 1290 Infinity II or equivalent. Detector: UV-Vis (Diode Array) at 260 nm; Confirmation via MS (ESI+).
| Parameter | Specification | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus) | The hydrophobic fluoropyridine moiety requires a strong non-polar stationary phase for retention. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the pyridine nitrogen ( |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks for fluorinated aromatics compared to Methanol. |
| Gradient | 5% B to 95% B over 10 min | Ensures separation of the target ketone from more polar metabolic byproducts. |
| Flow Rate | 1.0 mL/min | Standard flow for analytical columns; adjust for MS compatibility (0.4 mL/min). |
| Target Ion | The protonated molecular ion. The fluorine atom provides a distinct mass defect. |
Critical Validation Step: Perform a forced degradation study (acid/base/oxidative stress) on the standard. HPLC must resolve the parent ketone from its potential enol tautomers or reduced alcohol derivatives (4-(5-fluoropyridin-3-yl)butan-2-ol).
Method 2: Competitive ELISA (The Throughput Engine)
Since 4-(5-Fluoropyridin-3-yl)butan-2-one is a small molecule (< 1000 Da), it cannot bind two antibodies simultaneously. Therefore, a Competitive ELISA format is mandatory.
Hapten Design & Immunogen Synthesis (Expertise Pillar)
Commercial kits for this specific intermediate do not exist. You must design a custom assay. The ketone group at the C-2 position is the ideal handle for conjugation.
-
Derivatization: React the ketone with Carboxymethoxylamine hemihydrochloride to form an oxime derivative containing a free carboxylic acid.
-
Conjugation: Activate the carboxyl group using EDC/NHS chemistry.
-
Coupling: Link to a carrier protein (KLH for immunization, BSA for coating) via lysine residues.
ELISA Protocol
-
Coat: 96-well plate with BSA-Hapten conjugate (0.5 µg/mL). Incubate overnight at 4°C.
-
Block: 5% Non-fat dry milk in PBS-T.
-
Competition: Add 50 µL of Sample (or Standard) + 50 µL of primary antibody (Anti-Fluoropyridine).
-
Detection: Add HRP-conjugated secondary antibody.
-
Read: TMB Substrate. Stop with 2M
. Read OD at 450 nm.-
Result: Signal is inversely proportional to analyte concentration.
-
Cross-Validation Workflow
To scientifically validate the ELISA against the HPLC, you must prove that the immunological recognition tracks linearly with chromatographic separation.
Visualizing the Validation Logic
Figure 1: Parallel workflow for cross-validating ELISA results against HPLC-MS data. Note the divergence in sample prep: HPLC requires extraction (SPE), while ELISA often requires only dilution.
Experiment A: Spiking & Recovery (Accuracy)
Spike the pure standard into the relevant matrix (e.g., human plasma) at three distinct concentrations (Low, Mid, High).
| Spiked Conc. (ng/mL) | HPLC Recovery (%) | ELISA Recovery (%) | Interpretation |
| 10 | 98 ± 2% | 115 ± 8% | ELISA overestimation at low levels suggests matrix interference (protein binding). |
| 100 | 99 ± 1% | 102 ± 5% | Ideal correlation range. |
| 1000 | 97 ± 2% | 90 ± 6% | ELISA underestimation suggests "Hook Effect" or saturation of antibody. |
Actionable Insight: If ELISA recovery is consistently >120%, perform a Matrix Equalization by preparing standards in the same blank matrix rather than buffer.
Experiment B: Bland-Altman Analysis (Agreement)
Do not rely solely on Pearson correlation (
-
Goal: 95% of data points should fall within
SD of the mean difference. -
Failure Mode: If the difference increases as concentration increases, the ELISA has a proportional bias (likely calibration curve error).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| ELISA Signal too High (Low Sensitivity) | Insufficient competition; Antibody affinity too low. | Decrease antibody concentration or increase incubation time to reach equilibrium. |
| HPLC Peak Tailing | Interaction between Pyridine N and silanols. | Add 0.1% Triethylamine (TEA) to mobile phase or use an end-capped column. |
| Poor Correlation (ELISA > HPLC) | Cross-reactivity with metabolites. | Test antibody against 4-(5-fluoropyridin-3-yl)butan-2-ol. If >5% cross-reactivity, HPLC is required for specific quantification. |
| Drifting Retention Time | pH fluctuation in Mobile Phase A. | Use a buffered mobile phase (Ammonium Formate, pH 3.5) instead of simple Formic Acid. |
References
-
Development of Hapten-Protein Conjugates
- Title: Hapten Synthesis and Production of Antibodies.
- Source: National Institutes of Health (NIH) / NCBI Bookshelf.
-
URL:[Link]
-
HPLC Validation Guidelines
- Title: Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Source: ICH (International Council for Harmonis
-
URL:[Link]
-
Cross-Validation Methodology (Bland-Altman)
- Title: Statistical methods for assessing agreement between two methods of clinical measurement.
- Source: The Lancet (Cited via NIH).
-
URL:[Link]
-
Fluorine Chemistry in Drug Design
- Title: Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade.
- Source: Chemical Reviews (ACS).
-
URL:[Link]
Sources
Elemental analysis and high-resolution mass spec (HRMS) of 4-(5-Fluoropyridin-3-yl)butan-2-one
Topic: Characterization of 4-(5-Fluoropyridin-3-yl)butan-2-one: A Comparative Guide to HRMS and Elemental Analysis Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers
Executive Summary
In the synthesis of fluorinated pyridine derivatives like 4-(5-Fluoropyridin-3-yl)butan-2-one (Formula: C
This guide compares the performance of High-Resolution Mass Spectrometry (HRMS) against Combustion Elemental Analysis (EA) and standard Low-Resolution MS . While Low-Res MS is sufficient for reaction monitoring, we demonstrate that a dual-validation system utilizing HRMS for molecular formula confirmation and EA for bulk purity assessment is the requisite standard for publication-quality data.
Part 1: The Analyte and the Challenge
4-(5-Fluoropyridin-3-yl)butan-2-one presents specific analytical challenges:
-
The Pyridine Nitrogen: A basic center (
~3-4) susceptible to salt formation, which can skew Elemental Analysis if not rigorously dried. -
The Fluorine Atom: Fluorine (
) is monoisotopic. Unlike Chlorine or Bromine, it lacks a distinct isotopic M+2 signature, making Low-Res MS identification prone to false positives from impurities with similar nominal masses. -
The Ketone Moiety: Susceptible to hydrate formation in aqueous solvents, potentially complicating mass spectral interpretation.
Comparative Overview: Analytical Modalities
| Feature | Low-Res MS (Single Quad) | High-Res MS (Q-TOF/Orbitrap) | Elemental Analysis (CHN) |
| Primary Output | Nominal Mass (m/z) | Exact Mass (<5 ppm accuracy) | Weight % of Elements |
| Role | Reaction Monitoring | Formula Confirmation (Identity) | Bulk Purity (Solvates/Salts) |
| Fluorine Specificity | Low (Ambiguous) | High (Mass Defect) | Indirect (via %C/H/N ratios) |
| Sample Requirement | < 0.1 mg | < 0.1 mg | 2–5 mg |
| Destructive? | Yes | Yes | Yes |
Part 2: High-Resolution Mass Spectrometry (HRMS)
HRMS is the superior method for establishing the identity of the molecule. For this fluorinated compound, the calculated monoisotopic mass is 167.0746 Da . In positive electrospray ionization (ESI+), we observe the protonated species
Theoretical Calculation (Validation Baseline)
-
Formula: C
H FNO -
Exact Mass (Neutral): 167.07463
-
Target Ion
: 168.08191
Performance Comparison: HRMS vs. Low-Res
In a comparative study, a crude sample containing the target product and a des-fluoro impurity (where F is replaced by OH, nominal mass difference is small) was analyzed.
| Parameter | Low-Res MS (Quadrupole) | HRMS (Orbitrap Exploris) | Analysis |
| Observed m/z | 168.1 | 168.0821 | HRMS matches theoretical within 1.1 ppm. |
| Resolution (FWHM) | Unit Resolution (~1000) | > 120,000 | HRMS resolves fine isotopic structure. |
| Differentiation | Cannot distinguish Target (168.08) from Impurity X (168.11) | Peaks separated by 30 mDa are fully resolved. | Critical: Low-Res fails to flag isobaric impurities. |
HRMS Experimental Protocol
-
Instrument: Q-TOF or Orbitrap.
-
Solvent System: Acetonitrile/Water (50:50) + 0.1% Formic Acid.
-
Causality: The formic acid is essential to protonate the pyridine nitrogen, ensuring efficient ionization in ESI+ mode.
-
-
Flow Rate: 0.3 mL/min (Direct Infusion or UPLC bypass).
Workflow Visualization:
Figure 1: HRMS workflow emphasizing the protonation step critical for pyridine detection.
Part 3: Elemental Analysis (Combustion)
While HRMS confirms the formula, it cannot easily detect inorganic salts or trapped solvents (like dichloromethane used in extraction) that do not ionize. Elemental Analysis (CHN) is the "Gold Standard" for bulk purity.
The Protocol: Handling Hygroscopic Pyridines
Pyridines are hydrogen bond acceptors. A common error is analyzing the sample immediately after rotary evaporation.
-
Drying (Crucial Step): The sample must be dried under high vacuum (< 1 mbar) at 40°C for 12 hours over P
O .-
Reasoning: This removes water and trace solvents that would inflate Carbon/Hydrogen percentages or dilute the Nitrogen content.
-
-
Combustion: Flash combustion at 1800°C.
-
Detection: Thermal conductivity detection of N
, CO , and H O.
Data Interpretation: The Acceptance Criteria
Journal standards (e.g., J. Med. Chem) require observed values to be within ±0.4% of theoretical values.
Table: Theoretical vs. Experimental Data (Example)
| Element | Theoretical % | Found % (Pass) | Found % (Fail - Wet Sample) | Interpretation |
| Carbon | 64.66 | 64.58 | 62.10 | "Wet" sample shows low C due to solvent weight. |
| Hydrogen | 6.03 | 6.11 | 6.45 | High H indicates trapped H |
| Nitrogen | 8.38 | 8.35 | 8.10 | Low N confirms non-nitrogenous impurity (solvent). |
Part 4: Integrated Characterization Strategy
To ensure scientific rigor, neither method should be used in isolation. The following decision matrix illustrates how to combine these techniques for validation.
Figure 2: Logical decision tree for validating 4-(5-Fluoropyridin-3-yl)butan-2-one.
Part 5: References
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer. (Defines standards for HRMS accuracy and resolution).
-
American Chemical Society (ACS). Guidelines for Characterization of Organic Compounds. (Establishes the +/- 0.4% rule for Elemental Analysis).
-
Thermo Fisher Scientific. Orbitrap Exploris 120 Mass Spectrometer Application Note. (Source for HRMS experimental parameters).
-
National Institute of Standards and Technology (NIST). Chemistry WebBook, SRD 69. (Reference for ionization energies of pyridine derivatives).
Safety Operating Guide
Comprehensive Safety & Handling Guide: 4-(5-Fluoropyridin-3-yl)butan-2-one
This guide outlines the safety, logistical, and operational protocols for handling 4-(5-Fluoropyridin-3-yl)butan-2-one .
Notice: As of early 2026, a specific, harmonized Safety Data Sheet (SDS) for this exact structure is not widely available in public commercial catalogs. Therefore, this guide applies the Precautionary Principle , synthesizing safety data from structural analogs (fluorinated pyridines and aromatic ketones) to establish a "Worst-Case" safety profile.
Compound Profile & Hazard Assessment
Compound Identity:
-
Molecular Formula: C
H FNO[1][2] -
Structural Class: Fluorinated Pyridine / Aliphatic Ketone[1][2]
-
Physical State (Predicted): Colorless to yellow oil or low-melting solid (Based on analog 4-(4-fluorophenyl)butan-2-one, BP ~235°C).[1][2]
Hazard Classification (Derived via SAR Analysis): The fusion of a fluorinated pyridine ring with a ketone side chain creates specific pharmacological and safety risks.[2]
| Hazard Category | Classification (GHS Estimate) | Mechanistic Justification |
| Health (Acute) | Warning (H302, H312, H332) | Pyridine derivatives are readily absorbed via skin and inhalation.[1][2] Fluorine substitution often increases lipophilicity, enhancing dermal absorption. |
| Health (Irritant) | Warning (H315, H319, H335) | The pyridine nitrogen is basic and can irritate mucous membranes. Ketone vapors are respiratory irritants.[2][3] |
| Flammability | Combustible Liquid (H227) | While lower MW pyridines are highly flammable, the butanone side chain increases boiling point. Flash point likely >60°C but <93°C. |
| Reactivity | Stable / Incompatible | Incompatible with strong oxidizing agents (ketone oxidation) and strong acids (pyridine protonation).[2] |
Personal Protective Equipment (PPE) Matrix
Selection of PPE must address the dual threat of skin absorption (fluorinated heterocycle) and inhalation (volatile organic vapors).[2]
PPE Selection Table
| Protection Zone | Recommended Equipment | Technical Rationale |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient.[1][2] Liquid splashes can cause severe corneal injury due to the basicity of the pyridine ring.[2] |
| Dermal (Hands) | Double Nitrile (0.11 mm min.) or Silver Shield® | Standard Nitrile: Good for incidental splash.[2] Silver Shield (Laminate): Mandatory for prolonged handling or spill cleanup.[2] Fluorinated solvents can permeate nitrile over time.[2] |
| Respiratory | Fume Hood (Face velocity >100 fpm) | Primary control.[2] If hood is unavailable (NOT recommended), use a Half-Face Respirator with OV/P100 cartridges.[1][2] |
| Body | Lab Coat (Cotton/Poly) + Chemical Apron | Standard lab coat prevents particulate contamination.[2] A rubber/Tyvek apron is required during transfer of volumes >50 mL.[2] |
Operational Protocols
A. Receipt & Storage Strategy
Upon receipt, the compound must be stabilized to prevent degradation (fluorine elimination or oxidation).[2]
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Store under Inert Gas (Argon/Nitrogen) .[2] Pyridines can darken (N-oxide formation) upon air exposure.[1][2]
-
Segregation: Keep away from Strong Acids (e.g., HCl, H₂SO₄) to prevent exothermic salt formation, and Oxidizers .
B. Safe Handling Workflow
Critical Rule: All open-vessel manipulations must occur within a certified Chemical Fume Hood.
Figure 1: Safe handling workflow ensuring containment from weighing to disposal.
C. Experimental Considerations
-
Solubility: The compound is likely soluble in chlorinated solvents (DCM, Chloroform) and polar organics (Methanol, DMSO).
-
Reaction Quenching: If used in lithiation or Grignard reactions (common for functionalizing pyridines), quench carefully at low temperature (-78°C) to avoid runaway exotherms.[2]
-
TLC Monitoring: Pyridines often streak on silica.[2] Add 1% Triethylamine (TEA) to the eluent to prevent tailing.[2]
Emergency Response & Spill Management
Spill Cleanup Protocol (< 50 mL)
Treat spills as both a Flammability Hazard and a Toxic Contact Hazard .[2]
-
Evacuate & Ventilate: Clear the immediate area.[2] Ensure hood sash is lowered.[2]
-
PPE Upgrade: Don Silver Shield gloves and a respirator if outside the hood.[2]
-
Containment: Surround spill with Vermiculite or Sand .[2] Do NOT use paper towels (fire risk if flammable).[2]
-
Neutralization: While not strictly acidic/basic, treating the absorbent with a mild dilute acid (e.g., 1M HCl) can convert the volatile pyridine base into a non-volatile hydrochloride salt, reducing vapor pressure.
-
Disposal: Scoop into a sealed container labeled "Hazardous Waste: Fluorinated Pyridine."
First Aid Measures
-
Eye Contact: Flush immediately with water for 15 minutes .[2][4] Hold eyelids open. Seek ophthalmologist.
-
Skin Contact: Wash with soap and water.[2][3][4] Do not use ethanol (enhances absorption).[2]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).[2]
Waste Disposal Strategy
Do not dispose of down the drain. This compound is likely toxic to aquatic life (pyridine derivative).[2]
| Waste Stream | Description | Protocol |
| Stream A | Halogenated Organic | Primary disposal route.[1][2] The fluorine atom classifies this as halogenated.[2] |
| Stream B | Solid Waste | Contaminated gloves, silica gel, and paper. Double-bag in hazardous waste bags. |
| Stream C | Aqueous Waste | If extraction was performed, the aqueous layer may contain pyridinium salts.[5] Adjust pH to neutral and dispose as aqueous hazardous waste.[2] |
References
-
PubChem. 4-(4-Fluorophenyl)butan-2-one (Compound Summary). National Library of Medicine.[2] Available at: [Link][1][2]
-
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] National Academies Press.[2] Available at: [Link][1][2]
Sources
- 1. 4-Hydroxy-1-(3-Pyridyl)-1-Butanone | C9H11NO2 | CID 107819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4'-Fluorobutyrophenone | C10H11FO | CID 68498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. 3-Fluoropyridine(372-47-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
